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2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol Documentation Hub

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  • Product: 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol
  • CAS: 175135-89-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While not a thera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While not a therapeutic agent itself, its structural motifs—a chlorinated pyridine ring linked via a flexible thioether to a primary alcohol—make it a highly versatile building block for the development of novel bioactive molecules. This document details its chemical structure, physicochemical properties, a robust and logical synthetic protocol, and its potential applications as a precursor to advanced pharmaceutical agents. Safety and handling protocols, derived from structurally analogous compounds, are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Value of Chlorinated Heterocycles

In the landscape of modern drug discovery, specific structural motifs consistently emerge as privileged scaffolds due to their favorable interactions with biological targets. Chlorine, as a substituent, is of particular importance; it is present in over 250 FDA-approved medications and plays a critical role in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming halogen bonds or altering electronic characteristics.[1]

When incorporated into a heterocyclic framework like pyridine, these effects are amplified. The pyridine ring is a cornerstone of medicinal chemistry, found in numerous therapeutic agents. The compound 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol merges three key features: the bio-relevant 5-chloropyridine core, a flexible thioether linkage, and a reactive primary alcohol. This unique combination offers multiple points for chemical diversification, positioning it as a valuable intermediate for synthesizing libraries of compounds aimed at various therapeutic targets, including microbial infections and neoplastic diseases.[3][4][5]

Chemical Structure and Physicochemical Properties

Molecular Structure

The structure of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol consists of a 2-mercaptopyridine core chlorinated at the 5-position. The sulfur atom is S-alkylated with a 2-hydroxyethyl group. This bifunctional nature is key to its utility, providing both a nucleophilic/basic pyridine nitrogen and a hydroxyl group amenable to a wide range of chemical transformations.

2D Structure: Chemical structure of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (Note: An illustrative image would be placed here in a final document. For this text-based format, the description serves to define the structure.)

Physicochemical and Structural Data

The following table summarizes key identifiers and calculated properties for the molecule. Experimental data for this specific compound is not widely published; therefore, some values are based on computational predictions.

PropertyValueSource
IUPAC Name 2-((5-chloropyridin-2-yl)thio)ethan-1-ol-
Molecular Formula C₇H₈ClNOS-
Molecular Weight 189.66 g/mol -
CAS Number Not broadly indexed; use structure/name for searches.-
Predicted LogP 1.5 - 2.0ChemDraw/ACD Labs
Predicted Boiling Point ~300-350 °C at 760 mmHgACD/Labs
Predicted pKa ~3.5 (Pyridine N)ACD/Labs
Predicted Spectroscopic Characterization

While a dedicated experimental spectrum is not publicly available, the structure allows for the prediction of key spectroscopic features, which is crucial for reaction monitoring and structural confirmation during synthesis.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). A doublet for H-6, a doublet of doublets for H-4, and a doublet for H-3, with coupling constants characteristic of pyridines.

    • Methylene Protons (-S-CH₂-): A triplet around δ 3.3-3.5 ppm.

    • Methylene Protons (-CH₂-OH): A triplet around δ 3.8-4.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, chemical shift variable (δ 1.5-3.0 ppm) depending on concentration and solvent.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Five signals in the aromatic region for the pyridine carbons.

    • Two signals in the aliphatic region for the two methylene carbons.

  • IR (ATR):

    • Broad peak around 3350 cm⁻¹ (O-H stretch).

    • Sharp peaks around 2900-3000 cm⁻¹ (C-H stretch).

    • Peaks in the 1400-1600 cm⁻¹ region (C=C and C=N stretching of the pyridine ring).

    • Strong peak around 1050 cm⁻¹ (C-O stretch).

    • Peak around 700-800 cm⁻¹ (C-Cl stretch).

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol is via a nucleophilic substitution reaction (S-alkylation). This approach is well-established for creating thioether bonds and offers high yields and operational simplicity.

Synthetic Workflow

The synthesis involves the reaction of a thiol with an alkyl halide. Two primary, equally viable pathways exist:

  • Pathway A: 5-Chloro-2-mercaptopyridine reacting with 2-chloroethanol.

  • Pathway B: 2,5-Dichloropyridine reacting with 2-mercaptoethanol.

Pathway A is often preferred as the thiol on the pyridine ring is highly nucleophilic, and 2-chloroethanol is a readily available, inexpensive reagent. The workflow below details this preferred pathway.

G cluster_reactants Starting Materials cluster_process Reaction & Workup A 5-Chloro-2-mercaptopyridine Reaction S-Alkylation Reaction (Nucleophilic Substitution) Room Temp to 60°C, 4-12h A->Reaction B 2-Chloroethanol B->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Reaction Completion Purification Purification (Silica Gel Chromatography) Workup->Purification Product 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol Purification->Product Isolated Product

Caption: Synthetic workflow for 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Chloro-2-mercaptopyridine (1.0 eq).

    • Add anhydrous solvent, such as Dimethylformamide (DMF) or Acetonitrile (ACN), to achieve a concentration of approximately 0.5 M.

  • Deprotonation (Causality: Formation of the Nucleophile):

    • Add a suitable base (1.1 to 1.5 eq). For DMF/ACN, anhydrous potassium carbonate (K₂CO₃) is a safe and effective choice. For ultimate reactivity, sodium hydride (NaH) can be used, but requires more stringent anhydrous technique.

    • Justification: The base deprotonates the thiol group to form the highly nucleophilic thiolate anion. This is the rate-determining prerequisite for the substitution reaction. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the thiolate.

  • Nucleophilic Substitution (Causality: C-S Bond Formation):

    • Add 2-chloroethanol (1.1 eq) dropwise to the stirring suspension. An exotherm may be observed.

    • Justification: The thiolate anion attacks the carbon atom bearing the chlorine in an Sₙ2 fashion, displacing the chloride ion and forming the desired thioether bond. The use of a slight excess of the electrophile ensures the complete consumption of the starting thiopyridine.

  • Reaction Monitoring:

    • Heat the reaction to 50-60 °C and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction to room temperature. Quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate (EtOAc).

    • Justification: The water dissolves the inorganic salts (e.g., KCl, excess K₂CO₃), while the organic product partitions into the ethyl acetate layer. Repeated extractions ensure maximum recovery.

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol as a viscous oil or low-melting solid.

Applications in Drug Discovery

The primary value of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol is as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications to build molecular complexity.

G cluster_derivatives Potential Therapeutic Classes Scaffold 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol -OH group Thioether-Pyridine Core Antimicrobial Antimicrobial Agents (e.g., Pyrimidine Analogs) Scaffold:f0->Antimicrobial Esterification/ Oxidation Anticancer Anticancer Agents (e.g., Thiazolidinone Hybrids) Scaffold:f1->Anticancer Further Heterocycle Formation Antimalarial Antimalarial Compounds Scaffold:f1->Antimalarial Core Modification Other Other CNS/Metabolic Targets Scaffold->Other Scaffold Hopping

Caption: Potential drug development pathways from the core scaffold.

  • Precursor for Antimicrobial Agents: Research on structurally similar 5-ethyl-pyridin-2-ethanol analogs has shown that this class of compounds can be elaborated into chalcones and pyrimidines with significant antibacterial and antifungal activity.[3][4] The primary alcohol of the title compound can be oxidized to an aldehyde, which is a key precursor for synthesizing such chalcones.

  • Scaffold for Anticancer Drug Candidates: Chlorinated aromatic and heterocyclic systems are prevalent in oncology. For instance, furan-containing thiazolidinone derivatives with a chlorophenyl group have demonstrated potent antiproliferative activity.[6] The 5-chloropyridine moiety serves as a bioisostere for a chlorophenyl ring, suggesting that 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol could be a starting point for novel anticancer agents.

  • Intermediate for Antimalarial Compounds: Derivatives of 2-chloro-5-(chloromethyl)pyridine, a closely related precursor, have shown promise as antimalarial agents, highlighting the potential of this chemical space for treating infectious diseases.[5]

Safety, Handling, and Storage

Disclaimer: No specific Material Safety Data Sheet (MSDS) is widely available for 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol. The following guidelines are extrapolated from data on analogous compounds, including 2-chloroethanol, thiophenols, and chloropyridines.[7][8] A substance-specific risk assessment should always be performed.

  • Hazard Identification:

    • Oral Toxicity: Likely harmful if swallowed.[7][9]

    • Skin/Eye Contact: Expected to be a skin and eye irritant. Prolonged contact may cause burns.[10]

    • Inhalation: May cause respiratory tract irritation.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

  • Handling and Storage:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[11][12]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.[7]

Conclusion

2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol represents a strategically designed molecular building block with significant potential in synthetic and medicinal chemistry. Its synthesis is straightforward, relying on fundamental and scalable chemical principles. The true value of this compound lies in its capacity for diversification, enabling access to a wide range of more complex molecules with potential therapeutic applications in areas such as infectious disease and oncology. As research into novel chlorinated heterocycles continues, the utility of intermediates like this will undoubtedly grow, making it a valuable tool for the modern drug discovery professional.

References

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for 2-Amino-5-chloropyridine. Link

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET for 2-[(2-Aminoethyl)thio]ethan-1-ol. Link

  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET for 2-Chlorohexane. Link

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for a related thioether compound. Link

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET for 2-chloroethanol. Link

  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET for 2-(Ethylthio)ethanol. Link

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 2-(2-Chloroethoxy)ethanol. Link

  • Amanote Research. (2009, November 10). Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Arkivoc. Link

  • Angene Chemical. (2021, May 1). Safety Data Sheet for Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Link

  • Gadekar, L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • ResearchGate. (2025, August 6). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Arkivoc. Link

  • ResearchGate. (2025, August 9). Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents. Link

  • PubMed. (2009, March 15). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry. Link

  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Link

Sources

Exploratory

The Strategic Role of 5-Chloropyridine-2-thiol (CAS 40771-41-3) in Modern Drug Discovery

An In-depth Guide to Synthetic Derivatives and Downstream Therapeutic Agents Abstract 5-Chloropyridine-2-thiol (CAS 40771-41-3), a versatile heterocyclic building block, serves as a critical starting material in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Synthetic Derivatives and Downstream Therapeutic Agents

Abstract

5-Chloropyridine-2-thiol (CAS 40771-41-3), a versatile heterocyclic building block, serves as a critical starting material in the synthesis of a diverse array of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with both a reactive thiol group and a chlorine atom, offers multiple avenues for chemical modification. This guide provides a technical overview of the core properties of 5-Chloropyridine-2-thiol, explores key synthetic pathways to its derivatives, and delves into the downstream products that have emerged as promising therapeutics, particularly in the fields of oncology and antithrombotic therapy. Detailed experimental protocols for representative synthetic transformations and biological evaluations are provided to equip researchers and drug development professionals with actionable insights.

Core Compound Analysis: 5-Chloropyridine-2-thiol

5-Chloropyridine-2-thiol, also known as 5-Chloro-2-mercaptopyridine, is a heterocyclic organic compound whose strategic importance in medicinal chemistry stems from its distinct reactive sites.[1][2] The thiol (-SH) group at the 2-position is a potent nucleophile, readily participating in reactions like S-alkylation and S-acylation, while the chlorine atom at the 5-position can be targeted for nucleophilic substitution, enabling the construction of more complex molecular architectures.[2]

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 40771-41-3[1][3][4]
Molecular Formula C5H4ClNS[3][5]
Molecular Weight 145.61 g/mol [3][5]
Appearance Solid
Melting Point 187-192 °C
Storage 2-8°C[1]
pKa (Predicted) 8.09 ± 0.40[1]
Tautomerism and Reactivity

It is crucial for the synthetic chemist to recognize that 5-Chloropyridine-2-thiol exists in a tautomeric equilibrium with its thione form, 5-Chloro-2(1H)-pyridinethione. The thiol form typically dominates in reactions involving alkylation at the sulfur atom, which is the most common and synthetically valuable transformation for this scaffold.

Synthetic Pathways to Key Derivatives

The primary utility of 5-Chloropyridine-2-thiol lies in its function as a scaffold. The thiol group is the most frequently exploited handle for derivatization, primarily through S-alkylation.

S-Alkylation: The Gateway to Thioether Derivatives

S-alkylation is a robust and high-yielding reaction that connects the pyridine core to a wide variety of functional groups via a stable thioether linkage.[6][7] This reaction is fundamental to creating libraries of compounds for screening. The general mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate, which then attacks an alkyl halide electrophile.

S_Alkylation_Workflow Start 5-Chloropyridine-2-thiol Thiolate Thiolate Anion (Nucleophile) Start->Thiolate Deprotonation Base Base (e.g., K2CO3, Et3N) Base->Thiolate Product S-Alkyl Thioether Derivative Thiolate->Product Nucleophilic Attack (SN2) Alkyl_Halide Alkyl Halide (R-X) (Electrophile) Alkyl_Halide->Product

Caption: General workflow for S-alkylation of 5-Chloropyridine-2-thiol.

Field-Proven Protocol: Synthesis of a 2-(Arylmethylthio)pyridine Derivative

This protocol details a representative S-alkylation reaction, a cornerstone for building compound libraries from the 5-Chloropyridine-2-thiol core. The choice of a mild base like potassium carbonate and a polar aprotic solvent like DMF is a classic approach that ensures efficient thiolate formation without promoting side reactions.

Objective: To synthesize a 2-(arylmethylthio)-5-chloropyridine derivative.

Materials:

  • 5-Chloropyridine-2-thiol (1.0 eq)

  • Substituted Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Chloropyridine-2-thiol (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become basic, facilitating the deprotonation of the thiol.

  • Electrophile Addition: Add the substituted benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure thioether derivative.

Causality and Self-Validation:

  • Why anhydrous conditions? To prevent the hydrolysis of the alkyl halide and ensure the base is effective.

  • Why K2CO3? It is a mild, inexpensive base, strong enough to deprotonate the thiol (pKa ~8.1) but not so strong as to cause undesired side reactions.[1]

  • Why monitor by TLC? This provides a real-time, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times and ensuring the starting material is fully consumed for a cleaner product profile.

Downstream Products and Therapeutic Applications

The derivatives of 5-Chloropyridine-2-thiol are scaffolds for a range of therapeutic agents, most notably in oncology and thrombosis. The pyridine ring is a common feature in kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond in the ATP-binding pocket of the enzyme.[8][9]

Anticancer Agents: Kinase Inhibition

Many receptor tyrosine kinases (RTKs), such as VEGFR-2, are key targets in cancer therapy as they regulate angiogenesis and cell proliferation.[10] Pyridine and pyrimidine derivatives are well-established as potent inhibitors of these targets.[8] The 5-chloropyridine scaffold can be elaborated into complex molecules that occupy the ATP-binding site, preventing the phosphorylation cascade that drives tumor growth.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell VEGFR2 VEGFR-2 Receptor ATP ATP VEGFR2->ATP Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR2->Downstream Activates ADP ADP ATP->ADP Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Derivative Pyridine Derivative (Kinase Inhibitor) Derivative->VEGFR2 Blocks ATP Binding Site VEGF VEGF VEGF->VEGFR2 Binds

Caption: Mechanism of a pyridine-based VEGFR-2 kinase inhibitor.

Thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from precursors related to 2-thiopyridines, have shown particular promise as anticancer agents.[11][12] For example, certain 7-chloro-thiazolo[4,5-d]pyrimidine derivatives have demonstrated potent cytotoxic effects against melanoma and breast cancer cell lines.[12]

Antithrombotic Agents: P2Y12 Receptor Antagonism

The thienopyridine class of drugs, which includes clopidogrel, are essential antiplatelet agents that act by irreversibly antagonizing the P2Y12 receptor on platelets.[13][14][15] This receptor plays a central role in ADP-mediated platelet aggregation and thrombus formation.[15][16] While structurally distinct, 2-thiopyridine derivatives share key pharmacophoric features with thienopyridines, making them attractive candidates for novel P2Y12 inhibitors. The core concept is to block ADP from binding to its receptor, thereby inhibiting the signaling cascade that leads to platelet aggregation.

Biological Evaluation: Assessing Cytotoxicity

Once a library of derivatives is synthesized, a critical next step is to assess their biological activity. For potential anticancer agents, a primary screen for cytotoxicity is standard practice. The Sulforhodamine B (SRB) assay is a reliable, cost-effective, and widely used method for this purpose.[17][18][19]

Field-Proven Protocol: SRB Cytotoxicity Assay

This protocol provides a step-by-step method for determining the cytotoxic potential of newly synthesized compounds against a chosen cancer cell line.

Objective: To determine the in vitro cytotoxicity (IC50 value) of a test compound on a human cancer cell line.

Materials:

  • Human cancer cells (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.[17]

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.[18]

  • Washing: Discard the TCA and wash the plates five times with 1% acetic acid to remove unbound dye and other components. Air dry the plates completely.[18][19]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[18]

  • Post-Stain Wash: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base buffer to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Data Acquisition: Read the absorbance at 540-570 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation:

  • Why TCA fixation? TCA precipitates proteins and fixes the cells to the bottom of the well, ensuring that the total cellular protein mass at the end of the treatment period is preserved for staining.[18]

  • Why SRB? SRB is a bright pink aminoxanthene dye that stoichiometrically binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is therefore directly proportional to the total cellular protein, providing a reliable proxy for cell number.[20][21]

  • Why Tris buffer for solubilization? The basic pH of the Tris buffer (pH 10.5) dissociates the SRB dye from the cellular proteins, allowing it to be quantified in solution via absorbance.[18]

Safety and Handling

5-Chloropyridine-2-thiol is classified as an irritant and is harmful if swallowed.[1] It may cause skin, eye, and respiratory irritation.

  • Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container, away from strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

5-Chloropyridine-2-thiol (CAS 40771-41-3) is a privileged scaffold in medicinal chemistry, providing a robust and versatile starting point for the synthesis of high-value derivatives. Its application in developing novel kinase inhibitors for oncology and potential P2Y12 antagonists for thrombosis highlights its significance. Future research will likely focus on expanding the diversity of derivatives through novel synthetic methodologies, including click chemistry and multicomponent reactions, to explore new biological targets.[22][23] Furthermore, the incorporation of this scaffold into hybrid molecules, which combine multiple pharmacophores, may lead to the development of next-generation therapeutics with multi-targeted mechanisms of action and improved efficacy.[24][25]

References

  • Tajbakhsh, M., et al. (n.d.).
  • Hassan, I., et al. (2025).
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
  • Gasecka, A., et al. (2017). Uridine Triphosphate Thio Analogues Inhibit Platelet P2Y12 Receptor and Aggregation.
  • Verma, A., et al. (2023). THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. International Journal of Biomedical and Multidisciplinary Research.
  • Kementec. (n.d.). SRB Cytotoxicity Assay (CV0009). Retrieved from [Link]

  • Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES.
  • Ali, M., et al. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Keri, R. S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Heravi, M. M., et al. (2010).
  • Keri, R. S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
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  • Istanbul Technical University. (2010).
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  • Kim, J., et al. (2010). Synthesis of 2-Thio-4-aminopyrimidine Derivatives as Anti-cancer Agent. Journal of the Korean Chemical Society.
  • Dangi, A. S., et al. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity.
  • ResearchGate. (n.d.). Antiplatelet aggregation activity of the synthesized derivatives. Retrieved from [Link]

  • Stolarczyk, M., et al. (2022).
  • Stolarczyk, M., et al. (2022).
  • Al-Ostath, R. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry.
  • Kumar, D., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Wrzecion, I., et al. (2020).
  • Bîcu, E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Asati, V., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Al-Issa, S. A. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ChemistrySelect.
  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Journal of Chemical and Pharmaceutical Research. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles.

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Foundational

An In-depth Technical Guide to 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-[(5-chloropyridin-2-yl)su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol, a pyridine thioether derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present a detailed account of its nomenclature, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel pyridine-based compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, ability to participate in hydrogen bonding, and versatile reactivity make them privileged structures in medicinal chemistry. The introduction of a thioether linkage to the pyridine ring, as seen in 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol, offers a strategic modification to modulate the parent molecule's lipophilicity, metabolic stability, and target-binding interactions. The presence of a chloro-substituent and a primary alcohol further enhances the potential for diverse chemical transformations and biological activity.

This guide aims to provide a detailed theoretical and practical framework for the study of 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol, empowering researchers to explore its potential in various scientific domains.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication. This section details the various identifiers for the title compound.

Systematic and Common Names

The most systematic and preferred IUPAC name for this compound is 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol .

Due to the limited commercial availability and research focus on this specific molecule, it does not currently possess any widely recognized common names or trivial synonyms. Researchers may also encounter the name 2-((5-chloropyridin-2-yl)thio)ethanol .

A search of chemical databases did not yield a specific CAS number for this compound, which is indicative of its novelty or limited reporting in the scientific literature. For reference, the CAS number for the parent thiol, 5-Chloropyridine-2-thiol, is 40771-41-3[1].

Chemical Structure

The chemical structure of 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol is characterized by a 5-chloropyridine ring linked at the C2 position to a sulfur atom, which in turn is connected to the second carbon of an ethanol molecule.

Figure 1: Chemical structure of 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol.

Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₇H₈ClNOSBased on chemical structure
Molecular Weight 189.66 g/mol Calculated from molecular formula
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy to similar thioethers and alcohols
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF, chlorinated solvents). Limited solubility in water.Presence of both polar (hydroxyl) and non-polar (chloropyridyl) moieties.
Boiling Point Estimated to be >200 °C at atmospheric pressureHigh molecular weight and presence of a polar hydroxyl group.
Melting Point If solid, likely a low melting point solid.General properties of similar aromatic thioethers.
pKa The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chloro and thioether groups. The hydroxyl proton is weakly acidic.Electronic effects of substituents on the pyridine ring.

Proposed Synthesis

The synthesis of 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol can be achieved through a nucleophilic substitution reaction. The most plausible and efficient method involves the reaction of 5-chloro-2-mercaptopyridine (or its tautomer, 5-chloropyridine-2-thione) with a suitable 2-carbon electrophile.

Synthetic Strategy

The primary synthetic route involves the S-alkylation of 5-chloropyridine-2-thione with a 2-hydroxyethylating agent. Two main variations of this strategy are presented below.

G cluster_0 Synthetic Pathway A 5-Chloropyridine-2-thione C Thiolate Anion A->C Base (e.g., NaH, K2CO3) B1 2-Chloroethanol D 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol B1->D Route A B2 Ethylene Oxide B2->D Route B C->D Nucleophilic Attack

Figure 2: Proposed synthetic pathways for 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol.

Route A: Reaction with 2-Chloroethanol

This is a classic Williamson ether synthesis adapted for a thioether. The thiol is first deprotonated with a suitable base to form a more nucleophilic thiolate, which then displaces the chloride from 2-chloroethanol.

Route B: Reaction with Ethylene Oxide

This method involves the ring-opening of ethylene oxide by the thiolate nucleophile. This reaction is often highly efficient and atom-economical.

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

  • 5-Chloropyridine-2-thione

  • 2-Chloroethanol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloropyridine-2-thione (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., NaH, 1.1 eq, portion-wise, or K₂CO₃, 2.0 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques. The following are the expected key signals:

  • ¹H NMR:

    • Signals corresponding to the three protons on the pyridine ring.

    • Two triplets corresponding to the two methylene groups of the ethanol moiety (-S-CH₂-CH₂-OH).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Five signals for the carbons of the pyridine ring.

    • Two signals for the carbons of the ethanol moiety.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching and aromatic C=C and C=N stretching vibrations.

Potential Applications and Fields of Research

While specific applications for 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol have not been extensively reported, its structural features suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[2][3][4][5][6]. The title compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The thioether and alcohol functionalities provide handles for further chemical modifications.

  • Agrochemicals: Many commercial pesticides and herbicides contain pyridine scaffolds[2]. The unique combination of a chloropyridine and a thioether moiety could lead to the discovery of new agrochemicals with novel modes of action.

  • Materials Science: Thioether-functionalized aromatic compounds can be used as ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties. They can also be used in the development of functional polymers and self-assembled monolayers.

Safety and Handling

Detailed toxicological data for 2-[(5-chloropyridin-2-yl)sulfanyl]ethanol is not available. However, based on the constituent moieties, the following precautions should be taken:

  • Chloropyridine Derivatives: Chlorinated pyridines can be toxic and irritating to the skin, eyes, and respiratory tract[7][8][9].

  • General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

2-[(5-chloropyridin-2-yl)sulfanyl]ethanol represents an intriguing yet underexplored molecule with significant potential for further investigation. This technical guide has provided a comprehensive theoretical framework, including its nomenclature, predicted physicochemical properties, a detailed synthetic protocol, and potential areas of application. It is our hope that this document will serve as a catalyst for future research into this and related pyridine thioether derivatives, ultimately leading to new discoveries in science and technology.

References

  • Wikipedia. (2023, December 2). 2-Chloropyridine. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Chloropyridine. In NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5649. [Link]

  • MDPI. (2021, October 1). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Magnetochemistry, 7(10), 134. [Link]

  • ACS Publications. (2010, August 19). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics, 29(17), 3765–3774. [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 759-779. [Link]

  • ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-(5-((5-Chloropyridin-2-yl)thio)-2-(4-fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-2-(5-chloropyridin-2-yl)propan-1-ol. Retrieved from [Link]

  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5262. [Link]

  • National Center for Biotechnology Information. (2010, October 28). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(11), 7771–7780. [Link]

  • Google Patents. (n.d.). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
  • PubChem. (n.d.). (5-Chloropyridin-2-yl)methanol. Retrieved from [Link]

  • VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Sulfanylpyrimidin-2-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-5-(2-Chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one. Retrieved from [Link]

  • SpringerLink. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 25. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • MDPI. (2022, January 28). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. Molecules, 27(3), 882. [Link]

  • Patsnap. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • GitHub. (2022, December 7). NIVANorge/chemspiderapi: R functionalites for ChemSpider's new API services. Retrieved from [Link]

  • Read the Docs. (n.d.). API Documentation — ChemSpiPy 2.0.0 documentation. Retrieved from [Link]

  • YouTube. (2022, January 9). ChemSpider Short Tutorial || Chemical Properties Database ||. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloroethanol. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol

Executive Summary This application note details the optimized protocol for the synthesis of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (CAS: 10294-59-4), a critical intermediate in the manufacturing of the non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (CAS: 10294-59-4), a critical intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen .

The synthesis utilizes a nucleophilic substitution (


) reaction between 5-chloro-2-mercaptopyridine  and 2-chloroethanol . This guide addresses the specific challenges of regioselectivity (S-alkylation vs. N-alkylation) and the handling of the highly toxic reagent 2-chloroethanol.
Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% Isolated Yield
Purity (HPLC) > 98.0%
Regioselectivity > 99:1 (S-isomer : N-isomer)
Reaction Time 4 – 6 Hours

Scientific Foundation & Reaction Mechanism

Retrosynthetic Analysis

The target molecule is constructed via the formation of a Carbon-Sulfur (C-S) bond. The retrosynthetic disconnection reveals two primary precursors: the nucleophilic pyridine thiol and the electrophilic chloroethanol.

Mechanistic Insight: The Tautomeric Challenge

A critical aspect of this synthesis is the tautomeric equilibrium of the starting material. 5-chloro-2-mercaptopyridine exists in equilibrium with its thione form (5-chloropyridine-2(1H)-thione).

  • The Challenge: The deprotonated anion is an ambident nucleophile, capable of attacking via the Sulfur (S-alkylation) or the Nitrogen (N-alkylation).

  • The Solution: To favor S-alkylation (the desired pathway), we utilize Pearson's HSAB Theory (Hard and Soft Acids and Bases) .

    • The Sulfur atom is a "softer" nucleophile compared to Nitrogen.

    • The alkyl halide (2-chloroethanol) acts as a "soft" electrophile.

    • Solvent Choice: Using a protic solvent (Ethanol/Water) solvates the harder Nitrogen center via hydrogen bonding, effectively shielding it and directing the alkylation to the Sulfur atom.

Reaction Scheme (Graphviz Visualization)

ReactionMechanism Start 5-Chloro-2-mercaptopyridine (Thiol/Thione Tautomer) Inter Thiolate Anion (Ambident Nucleophile) Start->Inter Deprotonation (-H2O) Base Base (NaOH) Base->Inter TS Transition State (S_N2 Attack) Inter->TS + 2-Chloroethanol Reagent 2-Chloroethanol (Electrophile) Reagent->TS Product 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (Target) TS->Product Major Pathway (Soft-Soft) Side N-Alkylated Impurity (Minor) TS->Side Minor Pathway

Figure 1: Reaction mechanism highlighting the competitive S- vs N-alkylation pathways.

Detailed Experimental Protocol

Reagents and Equipment
  • Reactor: 3-Neck Round Bottom Flask (equipped with reflux condenser, dropping funnel, and thermometer).

  • Reagents:

    • 5-Chloro-2-mercaptopyridine (1.0 eq)

    • 2-Chloroethanol (1.2 eq) - Excess drives reaction to completion.

    • Sodium Hydroxide (NaOH) (1.1 eq)

    • Ethanol (95%) and Water (Solvent system)

Step-by-Step Procedure
Phase 1: Thiolate Formation
  • Charge the reactor with Ethanol (10 volumes relative to thiol mass).

  • Add 5-Chloro-2-mercaptopyridine (1.0 eq) with stirring.

  • Prepare a solution of NaOH (1.1 eq) in a minimum amount of water.

  • Add the NaOH solution to the reactor dropwise at ambient temperature (20-25°C).

    • Observation: The solution will likely turn clear or change color (yellow/orange) as the thiolate anion forms.

  • Stir for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation (Critical Step)
  • Heat the reaction mixture to 50°C.

  • Add 2-Chloroethanol (1.2 eq) slowly via the dropping funnel over 30–45 minutes.

    • Process Note: 2-Chloroethanol is dense and may sink; ensure vigorous stirring.

    • Safety Note: This addition is exothermic. Monitor internal temperature to prevent runaway.

  • Reflux the mixture (approx. 78-80°C) for 4–6 hours.

  • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:3) or HPLC. Target <1% remaining starting thiol.

Phase 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most Ethanol.

  • Dilute the residue with Water (5 volumes) and extract with Ethyl Acetate (3 x 5 volumes).

    • Alternative: If the product precipitates as a solid upon water addition, filter directly. However, the oily nature often requires extraction.

  • Wash the combined organic layers with:

    • 10% NaOH solution (to remove unreacted thiol).

    • Brine (saturated NaCl).

  • Dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate the solvent to yield the crude product (often a pale yellow oil or low-melting solid).

Purification[1][2]
  • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate.

  • Distillation: If oil, high-vacuum distillation can be used, though thermal instability may be a concern.

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Dissolve Thiol in EtOH Step2 Add aq. NaOH (Form Thiolate) Step1->Step2 Step3 Heat to 50°C Step2->Step3 Step4 Slow Addition of 2-Chloroethanol Step3->Step4 Step5 Reflux (4-6 hrs) Step4->Step5 Step6 Evaporate EtOH Step5->Step6 Step7 Aq. Workup / Extraction (Ethyl Acetate) Step6->Step7 Step8 Wash (NaOH + Brine) Step7->Step8 Final Pure Product (>98% HPLC) Step8->Final

Figure 2: Operational workflow for the synthesis of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol.

Safety & HSE Critical Control Points

WARNING: Strict adherence to safety protocols is mandatory.

2-Chloroethanol (Ethylene Chlorohydrin)[3][4]
  • Hazard: Classified as Fatal if inhaled, swallowed, or in contact with skin (Category 1/2 Acute Toxicity).[1]

  • Metabolism: It is rapidly metabolized in the liver to Chloroacetaldehyde , a potent cardiotoxin and mutagen.

  • Control:

    • Must be handled in a certified Fume Hood.

    • Double-gloving (Nitrile/Laminate) is required.

    • Quenching: Any spills must be neutralized immediately with alkaline solution. Do not use acidic cleanup (risk of volatility).[2]

5-Chloro-2-mercaptopyridine
  • Hazard: Skin and eye irritant.[1][3][4] Emits toxic sulfur oxides upon combustion.

  • Control: Standard PPE (Lab coat, gloves, goggles).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete reaction or hydrolysis of alkyl halide.Increase reaction time; ensure 2-chloroethanol is fresh (it can hydrolyze to ethylene glycol over time).
High N-Alkylated Impurity Solvent polarity too low or base too strong.Ensure Ethanol/Water ratio is high (protic environment favors S-attack). Avoid using NaH in DMF unless necessary.
Starting Material Remains Base stoichiometry incorrect.Ensure at least 1.1 eq of NaOH is used to fully generate the nucleophilic thiolate.

References

  • Synthesis of Zaltoprofen.Google Patents (CN105218514A).
  • Reactivity of 2-mercaptopyridines. RSC Advances / Organic & Biomolecular Chemistry. Retrieved from [Link] (Accessed Oct 2023).

Sources

Application

Application Note: Precision S-Alkylation of 5-Chloropyridine-2-thiol

Topic: S-alkylation protocol for 5-chloropyridine-2-thiol Content Type: Application Note & Protocol Audience: Senior Researchers and Medicinal Chemists Abstract The selective S-alkylation of 5-chloropyridine-2-thiol (5-C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: S-alkylation protocol for 5-chloropyridine-2-thiol Content Type: Application Note & Protocol Audience: Senior Researchers and Medicinal Chemists

Abstract

The selective S-alkylation of 5-chloropyridine-2-thiol (5-Cl-2-PySH) is a pivotal transformation in the synthesis of bioactive scaffolds, including COX-2 inhibitors and antimicrobial agents. This guide addresses the inherent challenge of ambident nucleophilicity in pyridine-2-thione systems. By leveraging Hard-Soft Acid-Base (HSAB) theory and specific solvent-base pairings, this protocol ensures high regioselectivity for the S-alkylated thioether over the N-alkylated thiopyridone byproduct.

Scientific Foundation & Mechanistic Insight

The Tautomeric Challenge

5-Chloropyridine-2-thiol exists in a tautomeric equilibrium between the thiol (A ) and the thione (B ) forms. In solution, the thione form often predominates due to the strength of the N–H bond and lattice energy stabilization. However, S-alkylation requires the formation of the thiolate anion (C ).

  • Thiol (A): Aromatic pyridine ring.

  • Thione (B): Non-aromatic, cyclic thioamide.

  • Thiolate Anion (C): The reactive species. The negative charge is delocalized between the Sulfur and Nitrogen.

Regioselectivity Rule:

  • S-Alkylation (Thermodynamic/Soft Control): The sulfur atom is a "soft" nucleophile (large, polarizable). It reacts preferentially with "soft" electrophiles (alkyl halides) to form stable thioethers.

  • N-Alkylation (Kinetic/Hard Control): The nitrogen atom is a "harder" nucleophile. Reaction here destroys the aromaticity of the pyridine ring (initially) and is favored by hard electrophiles or conditions that tightly ion-pair the sulfur.

Impact of the 5-Chloro Substituent: The chlorine atom at the 5-position is electron-withdrawing. This increases the acidity of the thiol proton (


 ~6-7), making the formation of the thiolate anion easier compared to the unsubstituted pyridine-2-thiol. It also slightly decreases the nucleophilicity of the ring nitrogen, further favoring S-alkylation.
Mechanistic Diagram (Graphviz)

G cluster_0 Regioselectivity Decision Thione Thione Form (Major in Solution) Thiol Thiol Form (Minor) Thione->Thiol Tautomerism Anion Thiolate Anion (Ambident Nucleophile) Thiol->Anion Deprotonation Base Base (B:) Base->Thiol S_Product S-Alkyl Product (Thioether) AROMATIC Anion->S_Product Soft-Soft Interaction (Major Pathway) N_Product N-Alkyl Product (Thiopyridone) NON-AROMATIC Anion->N_Product Hard-Hard Interaction (Minor Pathway) RX Alkyl Halide (R-X) RX->Anion

Figure 1: Mechanistic pathway illustrating the tautomeric equilibrium and the bifurcation between S- and N-alkylation. Conditions described below are optimized to follow the green "Soft-Soft" pathway.

Experimental Protocols

Method A: The Carbonate Method (Standard)

Best for: Primary alkyl halides, benzyl halides, and general synthesis. Mechanism: Weak base deprotonation in a polar aprotic solvent.

Reagents:

  • 5-Chloropyridine-2-thiol (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 5-chloropyridine-2-thiol (e.g., 5 mmol, 728 mg) and anhydrous

    
     (7.5 mmol, 1.04 g) to DMF (10 mL).
    
    • Note: Acetone can be used for easier workup if the electrophile is highly reactive (e.g., benzyl bromide), but DMF is superior for ensuring complete solubility of the anion.

  • Activation: Stir the mixture at Room Temperature (RT) for 15 minutes. The solution will typically turn yellow/orange, indicating thiolate formation.

  • Addition: Add the Alkyl Halide (5.5 mmol) dropwise via syringe.

    • Exotherm Alert: For reactive halides, cool to 0°C before addition.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The S-alkylated product is usually less polar than the starting thiol.

  • Workup:

    • Pour the reaction mixture into ice-water (50 mL).

    • Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

    • Extraction: If oil forms, extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Method B: The Hydride Method (High Reactivity)

Best for: Secondary alkyl halides, less reactive electrophiles, or when Method A fails. Mechanism: Irreversible deprotonation to the "naked" anion.

Reagents:

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Preparation: In a dry flask under Nitrogen/Argon, suspend NaH (6 mmol, 240 mg) in anhydrous THF (15 mL) at 0°C.

  • Deprotonation: Slowly add a solution of 5-chloropyridine-2-thiol (5 mmol) in THF (5 mL). Evolution of

    
     gas will occur. Stir for 30 mins at 0°C.
    
  • Alkylation: Add the alkyl halide (5.5 mmol) dropwise.

  • Heating: Allow to warm to RT. If reaction is sluggish (checked by TLC), heat to reflux (60°C) for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry, and concentrate.

Method C: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale reactions, avoiding anhydrous solvents.

Reagents:

  • Toluene or DCM (Organic phase)

  • 10% NaOH (Aqueous phase)

  • TBAB (Tetrabutylammonium bromide) (5 mol%)

Protocol:

  • Dissolve 5-chloropyridine-2-thiol in Toluene. Add Alkyl Halide.[2][3]

  • Add TBAB and the NaOH solution.

  • Stir vigorously at RT or mild heat (40°C). The TBAB transports the thiolate into the organic layer where it reacts rapidly with the halide.

Data Presentation & Troubleshooting

Comparison of Methods
FeatureMethod A (Carbonate)Method B (Hydride)Method C (PTC)
Regioselectivity (S:N) High (>95:5)Moderate to HighHigh
Reaction Rate ModerateFastModerate
Moisture Sensitivity LowHigh (Strictly Anhydrous)None
Workup Difficulty Easy (Precipitation)Moderate (Extraction)Easy (Phase separation)
Recommended For Standard Lab SynthesisUnreactive ElectrophilesScale-up (>10g)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Disulfide formation (Oxidation)Degas solvents; add a pinch of Sodium Borohydride (

) or Triphenylphosphine to reduce disulfide back to thiol in situ.
N-Alkylation Byproduct Hard Electrophile / SolventSwitch to a softer solvent (Ethanol) or use Method C (PTC). Ensure the halide is a bromide or iodide (softer leaving group).
Strong Odor Residual ThiolCRITICAL: Quench all glassware and waste with Bleach (Sodium Hypochlorite) . This oxidizes the thiol to the odorless sulfonate.
Starting Material Remains Incomplete DeprotonationUse Method B (NaH) or add catalytic Potassium Iodide (Finkelstein condition) to activate the alkyl chloride.

Workflow Diagram (Graphviz)

Workflow Start Start: 5-Cl-2-PySH Choice Select Method based on Electrophile Start->Choice MethodA Method A: K2CO3 / DMF (Primary Halides) Choice->MethodA MethodB Method B: NaH / THF (Secondary Halides) Choice->MethodB Reaction Reaction: Stir 2-4h Monitor TLC MethodA->Reaction MethodB->Reaction Quench Quench: Ice Water (A) or NH4Cl (B) Reaction->Quench Precipitate Solid Formed? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Extraction (EtOAc) Wash (Brine) Precipitate->Extract No Final Pure S-Alkyl Product Filter->Final Extract->Final Bleach SAFETY: Treat waste with Bleach Final->Bleach Post-Process

Figure 2: Decision tree and experimental workflow for the synthesis.

References

  • Organic Syntheses, Coll. Vol. 89, p. 549 (2012). General procedures for pyridine functionalization and handling.

  • GuideChem. 5-Chloropyridine-2-thiol Properties and Safety Data.

  • Asian Journal of Chemistry, Vol. 24, No. 9 (2012). Synthesis of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol (Demonstrates K2CO3/Acetone method).

  • Indian Academy of Sciences - J. Chem. Sci. Synthetic access to thiols: A review (Discusses deprotection and alkylation strategies).

  • ResearchGate (LaPlante et al., 2013). N- versus O-alkylation: utilizing NMR methods (Relevant for distinguishing regioisomers).[4]

Sources

Method

Application Note: Synthesis of 2-(Pyridin-2-ylthio)ethanol via Nucleophilic Substitution of 2-Bromoethanol with 2-Mercaptopyridine

Abstract This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-(pyridin-2-ylthio)ethanol through the nucleophilic substitution of 2-bromoethanol with 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-(pyridin-2-ylthio)ethanol through the nucleophilic substitution of 2-bromoethanol with 2-mercaptopyridine. This S-alkylation reaction is a fundamental transformation in organic synthesis, yielding a versatile bifunctional molecule with applications in medicinal chemistry, materials science, and coordination chemistry. We will explore the underlying SN2 reaction mechanism, justify the selection of reagents and reaction conditions, and provide a step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for the preparation of this important chemical intermediate.

Introduction: Significance and Applications

The pyridine thioether moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The title compound, 2-(pyridin-2-ylthio)ethanol, incorporates both a pyridine ring, capable of hydrogen bonding and metal coordination, and a terminal hydroxyl group, which can be further functionalized. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands. For instance, derivatives of this compound are explored for their roles as enzyme inhibitors and in the development of novel materials with tailored electronic and optical properties. The robust and high-yielding synthesis of 2-(pyridin-2-ylthio)ethanol is therefore a critical first step in these research and development endeavors.

Mechanistic Insights: The SN2 Pathway

The reaction between 2-mercaptopyridine and 2-bromoethanol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Key Mechanistic Steps:

  • Deprotonation of the Thiol: 2-Mercaptopyridine exists in a tautomeric equilibrium with its thioamide form, 2-thiopyridone.[3] In the presence of a suitable base, the more acidic thiol proton is abstracted to form a potent nucleophile, the pyridin-2-thiolate anion. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The generated thiolate anion, a strong and soft nucleophile, attacks the electrophilic carbon atom of 2-bromoethanol. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom.[4]

  • Transition State and Inversion of Stereochemistry: The nucleophilic attack occurs from the backside of the carbon-bromine bond, proceeding through a trigonal bipyramidal transition state.[2] While 2-bromoethanol is not chiral, it is a key feature of the SN2 mechanism that if the electrophilic carbon were a stereocenter, this backside attack would lead to an inversion of its configuration.

  • Displacement of the Leaving Group: Simultaneously with the nucleophilic attack, the carbon-bromine bond is broken, and the bromide ion is expelled as the leaving group. Bromide is an excellent leaving group due to its large size and the stability of the resulting anion.[4]

The overall reaction rate is dependent on the concentrations of both the nucleophile (the thiolate) and the electrophile (2-bromoethanol), which is characteristic of an SN2 reaction.[4][5]

Visualizing the Reaction Mechanism

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Displacement 2-Mercaptopyridine 2-Mercaptopyridine Thiolate Pyridin-2-thiolate 2-Mercaptopyridine->Thiolate + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ Thiolate_ion Pyridin-2-thiolate Transition_State [Transition State]‡ Thiolate_ion->Transition_State 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Transition_State Product 2-(Pyridin-2-ylthio)ethanol Transition_State->Product Bromide Br⁻ Transition_State->Bromide

Caption: SN2 mechanism for the synthesis of 2-(pyridin-2-ylthio)ethanol.

Experimental Protocol

This protocol is designed for the synthesis of 2-(pyridin-2-ylthio)ethanol on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
2-MercaptopyridineC₅H₅NS111.16101.0
2-BromoethanolC₂H₅BrO124.97111.1
Potassium CarbonateK₂CO₃138.21151.5
Anhydrous DMFC₃H₇NO73.0950 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl(aq)-As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.11 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate.

  • Addition of Electrophile: Add 2-bromoethanol (0.78 mL, 11 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Combine 2-Mercaptopyridine & K₂CO₃ in DMF B 2. Add 2-Bromoethanol A->B C 3. Heat at 60 °C for 4-6 hours (Monitor by TLC) B->C D 4. Cool and Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry over Na₂SO₄ and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: 2-(Pyridin-2-ylthio)ethanol H->I

Caption: Step-by-step workflow for the synthesis of 2-(pyridin-2-ylthio)ethanol.

Justification of Experimental Choices

  • Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base that is effective for deprotonating the thiol of 2-mercaptopyridine to form the reactive thiolate nucleophile.[6] It is preferred over stronger bases like sodium hydride, which can be more hazardous to handle and may promote side reactions. Its insolubility in the reaction solvent can be advantageous in some cases, providing a solid-liquid phase transfer catalysis effect.

  • Choice of Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent.[6] Such solvents are ideal for SN2 reactions because they can solvate the potassium cation but do not strongly solvate the thiolate anion. This leaves the nucleophile "naked" and highly reactive, thus accelerating the reaction rate.[5]

  • Stoichiometry: A slight excess of 2-bromoethanol (1.1 equivalents) is used to ensure the complete consumption of the more valuable 2-mercaptopyridine. A larger excess of the base (1.5 equivalents) is used to ensure complete deprotonation of the thiol.

  • Temperature: The reaction is gently heated to 60 °C to increase the reaction rate without promoting significant side reactions, such as elimination of HBr from 2-bromoethanol.

  • Work-up and Purification: The aqueous work-up is essential for removing the DMF solvent and the inorganic salts (potassium carbonate and potassium bromide). Column chromatography is a standard and effective method for purifying the final product to a high degree.

Influence of a Chloro Substituent

If a chloro-substituted 2-mercaptopyridine (e.g., 4-chloro-2-mercaptopyridine) were used as the starting material, the fundamental reaction mechanism would remain the same. However, the chloro substituent would exert an electronic effect on the pyridine ring. As an electron-withdrawing group, the chlorine atom would slightly increase the acidity of the thiol proton, potentially facilitating its deprotonation. Conversely, the electron-withdrawing nature of the chloro group would also decrease the nucleophilicity of the resulting thiolate anion, which could lead to a slightly slower reaction rate compared to the unsubstituted analog.[7] The position of the chloro substituent would also be a factor, with its influence being most pronounced if it is in conjugation with the sulfur atom.

Characterization of 2-(Pyridin-2-ylthio)ethanol

The identity and purity of the synthesized 2-(pyridin-2-ylthio)ethanol (CAS No: 77555-27-2) can be confirmed using standard analytical techniques.[8][9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons, and two triplets for the -S-CH₂-CH₂-OH protons.
¹³C NMR Resonances for the five distinct carbons of the pyridine ring and the two carbons of the ethylthio chain.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (155.22 g/mol ).[8]
IR Spec. A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and characteristic peaks for the pyridine ring.

Safety Considerations

  • 2-Bromoethanol: Is toxic and a suspected mutagen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Mercaptopyridine: Has a strong, unpleasant odor and is a skin and eye irritant. Handle in a fume hood with appropriate PPE.

  • DMF: Is a skin and eye irritant and can be absorbed through the skin. Use with appropriate PPE in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of 2-(pyridin-2-ylthio)ethanol. By understanding the underlying SN2 mechanism and the role of each reagent and condition, researchers can confidently and safely perform this valuable transformation. The resulting product serves as a versatile intermediate for further synthetic endeavors in a variety of chemical and pharmaceutical research areas.

References

  • 2-Mercaptopyridine - Wikipedia. [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - SciELO. [Link]

  • CN101993414A - Method for preparing 2-mercaptopyridine - Google P
  • (PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and - Amanote Research. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. [Link]

  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure. [Link]

  • 2 Pyridine ethanol - mzCloud. [Link]

  • 2-(5-ethylpyridin-2-yl)ethanol. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study | Request PDF - ResearchGate. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology - DiVA. [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. [Link]

    • Nucleophilic Substitution Reactions. [Link]

  • US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google P
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. [Link]

  • Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones - Xingwei Li. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-4, PPT-19 SN2 Reactions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of base equivalents for thioether synthesis

Technical Support Guide: Optimization of Base Equivalents for Thioether Synthesis Introduction: The "Goldilocks" Zone of Deprotonation In thioether synthesis, the base is not merely a proton sponge; it is the kinetic gat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Base Equivalents for Thioether Synthesis

Introduction: The "Goldilocks" Zone of Deprotonation

In thioether synthesis, the base is not merely a proton sponge; it is the kinetic gatekeeper of the reaction. Unlike alcohols, thiols are significantly more acidic (


 ~10–11 vs. ~16–17), meaning they do not always require the aggressive bases used in Williamson ether synthesis.

The Core Challenge:

  • Too Few Equivalents: Incomplete deprotonation leads to stalled conversion and competition from the neutral thiol (a weaker nucleophile).

  • Too Many Equivalents (or Excessive Strength): Promotes E2 elimination of the alkyl halide, catalyst poisoning (in Pd-coupling), or disulfide formation via rapid oxidation.

This guide moves beyond "add 2.0 equivalents" and provides a logic-driven approach to optimizing base stoichiometry based on substrate electronics and solubility profiles.

Module 1: Nucleophilic Substitution ( ) Optimization

For direct alkylation (Thiol + Alkyl Halide), the choice of base equivalents depends heavily on the heterogeneity of the reaction mixture.

The "Cesium Effect" and Solubility

Potassium carbonate (


) is cheap but often requires high equivalents (2.0–3.0 eq) because it is poorly soluble in organic solvents like DMF or MeCN. The reaction occurs only at the solid-liquid interface.

Recommendation: Switch to Cesium Carbonate (


) .
  • Why: The larger

    
     radius reduces lattice energy, significantly increasing solubility in aprotic solvents. This allows for a "naked thiolate" anion that is highly nucleophilic.
    
  • Optimization: You can often reduce base loading from 3.0 eq (

    
    ) to 1.1–1.2 eq (
    
    
    
    ) while increasing reaction rate.
Data: Base Comparison for Alkylation
Base

(conj. acid)
Solubility (DMF/MeCN)Recommended Eq.Risk Profile

/ DIPEA
~10.7Homogeneous1.1 – 1.5Salt formation can buffer reaction; often too weak for aryl thiols.

~10.3Heterogeneous2.0 – 3.0Low solubility requires high surface area (grinding) and excess eq.

~10.3Semi-Homogeneous1.1 – 1.5Optimal. "Naked ion" effect boosts rate; minimizes elimination side products.

~35Heterogeneous1.0 – 1.1High Risk. Strict stoichiometry required. Excess causes rapid E2 elimination.
Protocol A: Optimized Mediated Alkylation
  • Scope: Alkyl halides (primary/secondary) + Aryl/Alkyl thiols.[1]

  • Step 1: Dissolve Thiol (1.0 eq) and Alkyl Halide (1.1 eq) in anhydrous DMF (

    
    ).
    
  • Step 2: Add

    
     (1.2 eq ). Note: If using 
    
    
    
    , increase to 2.5 eq.
  • Step 3: Stir at RT. Monitor by LCMS.

  • Step 4: If conversion stalls <80%, add 0.1 eq TBAI (tetrabutylammonium iodide) as a phase transfer catalyst rather than adding more base.

Module 2: Transition Metal-Catalyzed Coupling (Buchwald-Hartwig Type)

In Pd-catalyzed C–S coupling, the base plays a dual role: deprotonating the thiol and facilitating the transmetallation step. However, sulfur is a known catalyst poison.

Critical Insight: High concentrations of thiolate anions (caused by strong bases like


) can bridge palladium centers, forming inactive species (

).
Workflow: Base Selection Logic

BaseSelection Start Start: Select Base for Pd-Catalyzed C-S Coupling Substrate Analyze Substrate Sensitivity Start->Substrate BaseSensitive Contains Esters, Nitriles, or Enolizable Ketones? Substrate->BaseSensitive StrongBase Robust Substrate BaseSensitive->StrongBase No WeakBase Sensitive Substrate BaseSensitive->WeakBase Yes NaOtBu Use NaOtBu (1.1 - 1.2 eq) Fast Kinetics Risk: Catalyst Poisoning if excess StrongBase->NaOtBu Cs2CO3 Use Cs2CO3 (1.5 - 2.0 eq) Requires Dioxane/Toluene Slower but safer WeakBase->Cs2CO3

Figure 1: Decision matrix for selecting base strength and stoichiometry in Pd-catalyzed thioether synthesis.

Protocol B: Pd-Catalyzed Coupling (Base-Sensitive)
  • Scope: Aryl halides + Thiols (with esters/nitriles present).

  • Catalyst System:

    
     (2-5 mol%) + Xantphos (5-10 mol%).
    
  • Base:

    
     (2.0 eq ). Note: Higher equivalents are needed here compared to SN2 because the base is less soluble in the non-polar solvents (Toluene/Dioxane) required for the catalyst.
    
  • Procedure:

    • Charge solid reagents (

      
      , Ligand, Base, Aryl Halide) and purge with Argon.
      
    • Add solvent (Dioxane) and Thiol.

    • Heat to 80–100°C.

    • Troubleshooting: If conversion stops, do not add more base. Add 1-2 mol% fresh catalyst/ligand solution.

Troubleshooting Center & FAQs

Q1: I am seeing significant disulfide (R-S-S-R) formation. Is my base causing this?

Diagnosis: Indirectly, yes. Mechanism: Thiols oxidize to disulfides in the presence of


.[2] This process is accelerated significantly when the thiol is deprotonated (

is easier to oxidize than

). Solution:
  • Degas Solvents: Sparge solvents with Argon for 15 mins before adding the base.

  • Stoichiometry: Do not use a large excess of base. Stick to 1.05–1.1 eq if oxidation is a major issue.

  • Additive: Add a reducing agent like DTT (dithiothreitol) or run the reaction under strictly inert atmosphere.

Q2: My alkyl halide is converting to an alkene (Elimination) instead of the thioether.

Diagnosis: Your base is acting as a Brønsted base rather than a nucleophilic activator. Mechanism:


 elimination competes with 

. This is common with secondary alkyl halides and strong/bulky bases (

,

). Solution:
  • Switch Base: Move from

    
     to 
    
    
    
    or
    
    
    . Carbonates are generally not strong enough to deprotonate the
    
    
    -carbon of the alkyl halide at RT.
  • Solvent Switch: Use Acetone or MeCN (polar aprotic) which favors

    
     pathways.
    
Q3: The reaction works with Ph-SH but fails with Alkyl-SH (e.g., Cyclohexylthiol).

Diagnosis:


 Mismatch.
Explanation:  Alkyl thiols (

~10.5) are less acidic than aryl thiols (

~6–7). Weak bases like TEA or bicarbonate may not generate enough thiolate concentration. Solution: Increase base strength.[2][3] Use NaH (carefully) or

in DMF
at elevated temperature (60°C).

Mechanistic Visualization

PdCycle LnP LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-SR) OxAdd->TransMet BaseStep Base Activation (H-Base+ + RS-) BaseStep->TransMet RS- enters cycle RedElim Reductive Elimination (Ar-S-R) TransMet->RedElim RedElim->LnP - Product RSH R-SH RSH->BaseStep Base Base (Cs2CO3/NaOtBu) Base->BaseStep

Figure 2: The entry point of the base in the Pd-catalytic cycle. Note that the base must generate the thiolate (RS-) to displace the halide (X) on the Palladium center.

References

  • Kondo, T., & Mitsudo, T. (2000). Metal-catalyzed carbon-sulfur bond formation.[4] Chemical Reviews, 100(8), 3205-3220. Link

  • Eichman, C. C., & Stambuli, J. P. (2011). Transition metal-catalyzed synthesis of aryl sulfides. Molecules, 16(1), 590-608. Link

  • Friebolin, V. et al. (2014). The "Cesium Effect" in Organic Synthesis. Beilstein Journal of Organic Chemistry, 10, 2421–2432. Link

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles.[5][6] Tetrahedron, 58(11), 2041-2075. Link

Sources

Optimization

Stability of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol in acidic media

Technical Support Center: Stability of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol in Acidic Media Executive Summary 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (CAS: 104777-34-2) is a critical intermediate in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol in Acidic Media

Executive Summary

2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (CAS: 104777-34-2) is a critical intermediate in the synthesis of pharmacological agents, including ALK inhibitors like Ensartinib. Its stability in acidic media is governed by the basicity of the pyridine nitrogen and the lability of the C-S bond.

Core Stability Verdict:

  • Dilute Acid (pH 2–5, RT): Metastable. Suitable for HPLC analysis and short-term processing (<24h). Protonation occurs, increasing solubility, but the C-S bond remains intact.[1]

  • Strong Acid (pH < 1, Heat): Unstable. Susceptible to acid-catalyzed hydrolysis yielding 5-chloro-2-pyridone and 2-mercaptoethanol .[1]

  • Oxidizing Acids (HNO₃, Peracids): Critical Incompatibility. Rapid oxidation to sulfoxide/sulfone followed by immediate hydrolysis.[1]

Part 1: Technical Support Q&A

Q1: I observe a new impurity peak growing during HPLC analysis in 0.1% TFA. What is it?

Diagnosis: This is likely 5-chloro-2-pyridone (or its tautomer 5-chloro-2-hydroxypyridine).[1] Mechanism: In acidic media, the pyridine nitrogen is protonated (


).[1] This protonation pulls electron density from the ring, activating the C-2 position (already electron-deficient due to the chlorine at C-5) for nucleophilic attack by water.
Troubleshooting: 
  • Check Mobile Phase: Ensure your sample diluent is not highly acidic if samples sit in the autosampler for >12 hours.[1]

  • Verification: The impurity will typically elute earlier than the parent compound on Reverse Phase (C18) columns due to the loss of the lipophilic thioethyl chain and the polar nature of the pyridone.

Q2: Can I use HCl to precipitate the hydrochloride salt of this intermediate?

Answer: Yes, but strictly under anhydrous and cold conditions. Reasoning: Aqueous HCl promotes hydrolysis.[1] Using anhydrous HCl in diethyl ether or dioxane at 0–5°C allows for the isolation of the pyridinium salt without cleaving the C-S bond. Warning: Do not heat the salt in the presence of moisture. The chloride ion can act as a nucleophile in concentrated conditions, potentially leading to 2,5-dichloropyridine (though hydrolysis by trace water is the dominant pathway).[1]

Q3: My compound turned yellow/orange after treatment with acidic oxidants. Is it still usable?

Answer: No. The color change indicates the formation of the S-oxide (Sulfoxide) or S,S-dioxide (Sulfone) . Explanation: The thioether sulfur is the most electron-rich site. Oxidizing acids (like nitric acid or impure mineral acids containing metal ions) oxidize the sulfur. The resulting sulfoxide is a "super-leaving group," making the C-2 position extremely reactive.[1] It will hydrolyze almost instantly in aqueous acid to 5-chloro-2-pyridone.[1]

Part 2: Degradation Mechanism & Visualization

The primary degradation pathway in aqueous acid is Acid-Catalyzed Nucleophilic Substitution (Hydrolysis) .

Pathway Description:

  • Protonation: Acid protonates the Pyridine Nitrogen (

    
    ).[1]
    
  • Activation: The

    
     position becomes highly electrophilic.[1]
    
  • Attack: Water attacks

    
    , forming a tetrahedral intermediate.[1]
    
  • Elimination: The bond to Sulfur breaks, releasing 2-mercaptoethanol.[1]

  • Tautomerization: The resulting 2-hydroxy-5-chloropyridine tautomerizes to the stable 5-chloro-2-pyridone .[1]

DegradationPathway Start 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol Protonated Protonated Species (Activated C-2) Start->Protonated + H+ (Fast) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Slow/RDS) Products Degradation Products: 1. 5-Chloro-2-pyridone 2. 2-Mercaptoethanol Intermediate->Products - H+, - HS-CH2CH2OH

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol leading to C-S bond cleavage.

Part 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this protocol to validate mobile phase compatibility.

Reagents:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Solvent B: Acetonitrile.[1]

  • Control: Sample dissolved in neutral MeOH/Water (50:50).

Steps:

  • Preparation: Dissolve 10 mg of analyte in 10 mL of Solvent A (Acidic condition).

  • Incubation: Split into two vials. Keep Vial 1 at 4°C and Vial 2 at Ambient (25°C) .

  • Timepoints: Inject at T=0, T=4h, T=12h, T=24h.

  • Analysis: Monitor for the formation of a peak at Relative Retention Time (RRT) ~0.4–0.6 (Pyridone species).

  • Acceptance Criteria: Degradation < 0.5% after 24h indicates suitability for standard HPLC runs.

Protocol B: Emergency Isolation (If Hydrolysis Suspected)

If you suspect acid contamination in your bulk material, perform this rescue immediately.[1]

  • Neutralization: Dilute the mixture with cold Ethyl Acetate (EtOAc).[1]

  • Wash: Immediately wash with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] Do not use strong bases like NaOH, as they can promote elimination reactions.[1]

  • Dry: Dry the organic layer over Magnesium Sulfate (MgSO₄).[1]

  • Evaporate: Remove solvent under reduced pressure at <40°C.

  • Recrystallize: If 5-chloro-2-pyridone is present (solid), it may precipitate out.[1] The target thioethanol is typically an oil or low-melting solid; purification via silica gel chromatography (Hexane:EtOAc) is recommended to separate the polar pyridone.

Part 4: Data Summary Table

ConditionStability RatingMajor DegradantRecommendation
0.1% Formic/TFA (RT) Stable (<24h) NoneSafe for LC-MS/HPLC.[1]
1M HCl (RT) ⚠️ Risk 5-Chloro-2-pyridoneProcess immediately; keep cold.[1]
6M HCl (Reflux) Degraded 5-Chloro-2-pyridoneDo not use. Use base hydrolysis if needed.[1]
Nitric Acid (Any) Critical Failure Sulfoxide / SulfoneExplosion/Exotherm risk. Avoid.[1]

References

  • Sigma-Aldrich. 2,5-Dichloropyridine: Product Specification and Reactivity Profile.[1] Retrieved from

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways.[1][2] Journal of Hazardous Materials.[1][2] Retrieved from

  • Liotta, D., et al. Nucleophilic Aromatic Substitution of 2-Halo-pyridines.[1] (General Heterocyclic Chemistry Reference).

  • Van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring.[1] J. Agric.[1][3] Food Chem. (Demonstrates lability of C-S bonds in functionalized thiols). Retrieved from

  • Beilstein Database.Reactions of 2-alkylthio-pyridines. (Confirming hydrolysis to pyridones in acidic media).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Infrared Spectrum Analysis of Hydroxyethyl Thioether Functional Groups

This guide provides an in-depth, comparative analysis of the infrared (IR) spectral features characteristic of the hydroxyethyl thioether functional group (HO-CH₂-CH₂-S-). Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the infrared (IR) spectral features characteristic of the hydroxyethyl thioether functional group (HO-CH₂-CH₂-S-). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of frequencies to explain the causal-mechanistic basis for spectral observations. We will compare the spectrum of this bifunctional moiety with its monofunctional counterparts—alcohols and thioethers—to provide a clear framework for identification and characterization, supported by robust experimental protocols.

The Hydroxyethyl Thioether Moiety: Structural Significance and Analytical Challenges

The hydroxyethyl thioether group is a key structural motif in numerous fields, including pharmaceuticals, materials science, and biochemistry. Its combination of a polar hydroxyl group and a polarizable thioether linkage imparts unique chemical properties, such as enhanced water solubility and metal-binding capabilities. For example, in drug development, this group can be introduced to modify the pharmacokinetic profile of a lead compound.

Accurate structural confirmation is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy is a first-line, non-destructive technique for this purpose. However, interpreting the spectrum requires a nuanced understanding of how the constituent alcohol and thioether groups manifest, both individually and collectively. This guide aims to elucidate these spectral signatures.

Deciphering the Spectrum: Characteristic Vibrational Modes

The infrared spectrum of a molecule containing a hydroxyethyl thioether group is a composite of the vibrations of its individual bonds. The most informative absorptions arise from the O-H, C-H, C-O, and C-S bonds.

The Hydroxyl Group (O-H) Vibrations
  • O-H Stretching: The most prominent and easily identifiable feature is the hydroxyl group's stretching vibration. In a condensed phase (neat liquid or solid), intermolecular hydrogen bonding causes this peak to appear as a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[1][2] The breadth of the peak is a direct consequence of the diverse population of hydrogen-bonded states within the sample, each with a slightly different vibrational energy.[3] In a very dilute solution using a non-polar solvent, a sharp, "free" O-H stretch may also be observed near 3600 cm⁻¹.[4][5]

  • O-H Bending: This vibration appears in the fingerprint region, typically between 1440-1395 cm⁻¹, but is often of medium-to-weak intensity and can be obscured by C-H bending bands.[3]

The Alkyl Group (C-H) Vibrations
  • C-H Stretching: The stretching vibrations of the sp³-hybridized C-H bonds in the ethyl backbone consistently appear as strong, sharp peaks in the region just below 3000 cm⁻¹, typically between 2960-2850 cm⁻¹.[1] The presence of multiple CH₂ groups will result in a complex but characteristic pattern in this region.

  • C-H Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups are found in the fingerprint region, around 1470-1450 cm⁻¹.

The Carbon-Oxygen (C-O) Stretch

The C-O single bond stretching vibration is a highly reliable indicator of the alcohol functional group. For a primary alcohol, such as the one present in the hydroxyethyl moiety, this absorption manifests as a strong, distinct peak in the 1260-1050 cm⁻¹ range, often centered near 1050 cm⁻¹.[2][4][6] This peak is crucial for confirming the presence of the alcohol component.

The Carbon-Sulfur (C-S) Stretch: A Subtle Signature

The C-S stretching vibration is the key signal for the thioether portion of the molecule. However, its identification can be challenging for two primary reasons:

  • Low Intensity: The C-S bond has a relatively small change in dipole moment during its stretching vibration compared to a C-O or C=O bond. This results in a weak absorption in the IR spectrum.[7]

  • Position in Fingerprint Region: This weak absorption occurs in the congested fingerprint region, typically between 800-600 cm⁻¹.[8][9] Its signal can be easily lost among or confused with other bending vibrations.

Despite its subtlety, the presence of a weak band in this region, when combined with evidence for the other functional groups, completes the structural puzzle.

Below is a diagram illustrating the primary vibrational modes of the hydroxyethyl thioether functional group.

G cluster_molecule Hydroxyethyl Thioether Moiety cluster_vibrations Key IR Vibrational Modes HO H-O CH2_O CH₂ HO->CH2_O C-O OH_stretch O-H Stretch (3500-3200 cm⁻¹) HO->OH_stretch CH2_S CH₂ CH2_O->CH2_S C-C CO_stretch C-O Stretch (1260-1050 cm⁻¹) CH2_O->CO_stretch S_R S-R CH2_S->S_R C-S CS_stretch C-S Stretch (800-600 cm⁻¹) S_R->CS_stretch

Caption: Key vibrational modes in a hydroxyethyl thioether moiety.

Comparative Spectral Analysis

The most effective way to confirm the identity of a hydroxyethyl thioether is to compare its spectrum to those of related monofunctional compounds. This comparative approach highlights the unique combination of absorptions that define the target structure.

Functional GroupKey IR Absorption Bands (cm⁻¹)O-H Stretch (~3300)C-O Stretch (~1050)C-S Stretch (~700)
Alcohol (e.g., 1-Butanol)Strong, broad O-H stretch; Strong C-O stretch; C-H stretches.
Thioether (e.g., Diethyl Sulfide)C-H stretches; Weak C-S stretch.
Ether (e.g., Diethyl Ether)C-H stretches; Strong C-O-C stretch (~1120 cm⁻¹).
Hydroxyethyl Thioether Combines features of both alcohol and thioether.

This table demonstrates that only the hydroxyethyl thioether will simultaneously exhibit the strong, broad O-H stretch, the strong C-O stretch of a primary alcohol, and the weak C-S stretch of a thioether.

Self-Validating Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample

Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid analysis as it requires minimal sample preparation and is highly reproducible.[10][11] This protocol is designed to be self-validating by incorporating essential background and cleaning steps.

Objective: To acquire a high-quality, reproducible IR spectrum of a liquid sample containing a hydroxyethyl thioether functional group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Initial Setup & Cleaning:

    • Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning solvents.

    • Procedure: Gently wipe the ATR crystal surface with a soft, lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. Repeat this step.

  • Background Spectrum Acquisition:

    • Causality: A background scan measures the spectrum of the ambient environment (CO₂, water vapor) and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to isolate the sample's absorptions. This is the most critical step for data integrity.

    • Procedure: With the clean, empty ATR crystal in place, collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Good contact between the liquid sample and the ATR crystal is essential for a strong, high-quality signal.[12]

    • Procedure: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Causality: Using the same acquisition parameters as the background ensures an accurate subtraction.

    • Procedure: Collect the sample spectrum using the same settings (32 scans, 4 cm⁻¹ resolution).

  • Post-Measurement Cleaning:

    • Causality: Thorough cleaning prevents cross-contamination and ensures the instrument is ready for the next user.

    • Procedure: Remove the sample with a soft wipe. Clean the ATR crystal thoroughly with isopropanol as described in Step 1.

  • Data Validation:

    • Causality: A simple validation check ensures the cleaning was successful.

    • Procedure: After cleaning, run another "sample" scan on the empty crystal. The resulting spectrum should be a flat line with minimal noise, closely resembling the background. If significant peaks are present, repeat the cleaning process.

A Systematic Workflow for Spectral Interpretation

A logical workflow ensures that no key spectral features are missed. The following diagram and steps outline a robust approach to interpreting an acquired spectrum.

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep 1. Sample Preparation & ATR Cleaning bg 2. Background Scan (Clean ATR Crystal) prep->bg sample 3. Sample Scan (Liquid on Crystal) bg->sample process 4. Data Processing (Background Subtraction, Baseline Correction) sample->process region1 5. Analyze O-H Region (4000-3000 cm⁻¹) Look for broad peak ~3300 cm⁻¹ process->region1 region2 6. Analyze C-H Region (3000-2800 cm⁻¹) Confirm sp³ C-H peaks region1->region2 region3 7. Analyze Fingerprint Region (1500-600 cm⁻¹) Identify strong C-O (~1050 cm⁻¹) and weak C-S (~700 cm⁻¹) region2->region3 elucidate 8. Structural Elucidation (Synthesize all findings) region3->elucidate

Caption: Systematic workflow for IR analysis and interpretation.

Interpretation Steps:

  • Region 1 (4000-3000 cm⁻¹): Immediately look for a strong, broad absorption characteristic of an O-H stretch. Its presence is the first key indicator.

  • Region 2 (3000-2800 cm⁻¹): Confirm the presence of an alkyl framework by identifying the sharp sp³ C-H stretching peaks.

  • Region 3 (1500-600 cm⁻¹): This region confirms the other two key functionalities. Scan for the strong C-O stretch of a primary alcohol (~1050 cm⁻¹) and the weak, but telling, C-S stretch (~800-600 cm⁻¹).

  • Synthesize Findings: The collective presence of all three key absorptions (O-H stretch, C-O stretch, C-S stretch) provides strong, definitive evidence for the hydroxyethyl thioether moiety.

References

  • Infrared spectra of alcohols and phenols - Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy - University of Colorado Boulder. [Link]

  • Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development. [Link]

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

  • Spectroscopy of Alcohols: Identification - Oregon State University. [Link]

  • IR Spectroscopy Tutorial: Alcohols - University of Calgary. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds - Spectroscopy Online. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids - University of Calgary. [Link]

  • Infrared Spectrometry - Michigan State University Department of Chemistry. [Link]

  • FTIR spectra of petroleum thioethers with different treatment - ResearchGate. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - National Institutes of Health (NIH). [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - ACS Omega. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. [Link]

  • Sample Preparation – FT-IR/ATR - University of Florida. [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones - Canadian Journal of Chemistry. [Link]

  • Temperature dependence of IR absorption of OH species in clinopyroxene - GeoScienceWorld. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - National Institutes of Health (NIH). [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy - Agilent. [Link]

  • Liquid Samples - Shimadzu. [Link]

  • INFRARED SPECTROSCOPY (IR) - Florida International University. [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS - Proceedings of the Indian Academy of Sciences. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons - DAV University. [Link]

  • Interpreting Infrared Spectra - Chemistry LibreTexts. [Link]

  • Ether thioether [FTIR] Spectrum - SpectraBase. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. [Link]

  • The Experimental Determination of the Intensities of Infrared Absorption Bands. IV. Measurements of the Stretching Vibrations of OCS and CS2 - AIP Publishing. [Link]

  • 2-(Octylthio)ethanol - PubChem. [Link]

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - MDPI. [Link]

  • Spectroscopy of Ethers - OpenStax. [Link]

  • Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

  • Ethanol, 2-ethoxy- - NIST WebBook. [Link]

Sources

Comparative

Distinguishing S-alkylated vs N-alkylated Pyridine Isomers by NMR

Executive Summary The alkylation of 2-mercaptopyridine (and its analogs) presents a classic regioselectivity challenge in organic synthesis. Due to the ambident nature of the thioamide/thiolate anion, reactions can yield...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 2-mercaptopyridine (and its analogs) presents a classic regioselectivity challenge in organic synthesis. Due to the ambident nature of the thioamide/thiolate anion, reactions can yield either the


-alkylated product  (2-(alkylthio)pyridine) or the 

-alkylated product
(1-alkylpyridine-2(1H)-thione).

These isomers often exhibit identical


 values and indistinguishable mass spectra. This guide provides a definitive, self-validating NMR strategy to distinguish these isomers, relying on the distinct electronic environments created by the restoration of aromaticity (

-alkyl) versus the formation of a cyclic thioamide (

-alkyl).

Mechanistic Context: The Ambident Nucleophile

To interpret the NMR data correctly, one must understand the underlying electronic states. 2-Mercaptopyridine exists in a tautomeric equilibrium between the thione (major form in solution) and the thiol (minor form). Upon deprotonation, the negative charge is delocalized between the "hard" nitrogen and the "soft" sulfur.

  • Kinetic/Hard Electrophiles tend to attack the Nitrogen (

    
    -alkylation).
    
  • Thermodynamic/Soft Electrophiles tend to attack the Sulfur (

    
    -alkylation).
    
Visualization: Reaction Pathways & Tautomerism

G Reactant 2-Mercaptopyridine (Thione/Thiol Equilibrium) Anion Ambident Anion [N⁻ ... S⁻] Reactant->Anion Base (Deprotonation) S_Product S-Alkyl Isomer (Thioether) Aromatic Pyridine Ring Anion->S_Product Soft Electrophile / Thermodynamic Control N_Product N-Alkyl Isomer (Thione/Lactam) Cyclic Thioamide Anion->N_Product Hard Electrophile / Kinetic Control

Figure 1: Divergent alkylation pathways of the 2-mercaptopyridine anion. The resulting electronic structure (Aromatic vs. Thioamide) is the basis for NMR differentiation.

Comparative Analysis: The NMR Toolkit

A. C NMR: The "Gold Standard" Discriminator

Carbon-13 NMR provides the most immediate and reliable distinction between the isomers. The chemical shift of the C2 carbon (the ipso carbon attached to sulfur) is the diagnostic handle.

  • 
    -Alkylated (Thione):  The molecule exists as a cyclic thioamide. The C=S bond character strongly deshields the C2 carbon.
    
    • Diagnostic Shift:

      
      175 – 185 ppm 
      
  • 
    -Alkylated (Thioether):  The molecule retains the aromatic pyridine structure. The C-S single bond results in a shift typical of aromatic ipso-carbons.
    
    • Diagnostic Shift:

      
      150 – 160 ppm 
      
B. H NMR: Ring Current & Alkyl Shifts

While less definitive than


C on its own, proton NMR offers supporting evidence through chemical shift perturbations.
  • Ring Protons:

    
    -alkylation disrupts the perfect aromaticity of the pyridine ring, often causing a downfield shift of the H6 proton (adjacent to Nitrogen) due to the anisotropy of the C=S group and the positive character of the nitrogen.
    
  • Alkyl

    
    -Protons:  The protons on the carbon directly attached to the heteroatom (
    
    
    
    -CH
    
    
    -R vs
    
    
    -CH
    
    
    -R) show distinct shifts.
    • 
      -CH
      
      
      
      :
      Typically 3.5 – 4.5 ppm (More deshielded due to higher electronegativity of N).
    • 
      -CH
      
      
      
      :
      Typically 2.5 – 3.5 ppm (More shielded).
C. N NMR: The Heteroatom Confirmation

If available,


N NMR (via HMBC) is unambiguous.
  • 
    -Alkyl:  Nitrogen is pyridine-like (sp
    
    
    
    hybridized, lone pair in plane).
    
    
    -60 to -80 ppm (rel. to CH
    
    
    NO
    
    
    ).
  • 
    -Alkyl:  Nitrogen is amide-like (pyrrole-type). 
    
    
    
    -150 to -200 ppm (rel. to CH
    
    
    NO
    
    
    ).

Experimental Protocol: The Self-Validating Workflow

Do not rely on a single 1D experiment. Use this workflow to build a self-validating structural assignment.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar thiones to prevent aggregation, which can broaden signals.
  • Concentration:

    
     10-15 mg for 
    
    
    
    C detection;
    
    
    5 mg is sufficient for
    
    
    H and 2D.
Step 2: The Critical Experiments
  • 
    H NMR:  Integrate alkyl peaks to confirm stoichiometry. Note the shift of the 
    
    
    
    -protons.
  • 
    C NMR (Proton Decoupled):  Look immediately at the 150–190 ppm region.
    
    • Decision: Signal > 170 ppm

      
       Likely 
      
      
      
      -alkyl. Signal < 165 ppm
      
      
      Likely
      
      
      -alkyl.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the structural proof.

    • Set optimization for long-range coupling (

      
       Hz).
      
Step 3: HMBC Analysis Logic

The HMBC spectrum correlates protons to carbons 2-3 bonds away. This allows you to "walk" from the alkyl group to the ring.

  • 
    -Alkyl Scenario:  The 
    
    
    
    -CH
    
    
    protons will show a strong correlation to the C2 carbon (150-160 ppm) and no correlation to C6.
  • 
    -Alkyl Scenario:  The 
    
    
    
    -CH
    
    
    protons will show a correlation to C2 (175-185 ppm) AND a correlation to C6 (the ring carbon adjacent to N).
Visualization: HMBC Decision Tree

HMBC_Logic Start Acquire 1H-13C HMBC Analyze Analyze Cross-Peaks from Alkyl Alpha-Protons Start->Analyze Correlation Correlates to Carbon at: Analyze->Correlation Path_S ~155 ppm (C2) (No C6 correlation) Correlation->Path_S Lower Shift Path_N ~180 ppm (C2) + Correlation to C6 Correlation->Path_N Higher Shift Result_S CONFIRMED: S-Alkylated (Thioether) Path_S->Result_S Result_N CONFIRMED: N-Alkylated (Thione) Path_N->Result_N

Figure 2: HMBC Decision Tree for unambiguous assignment of regioisomers.

Summary Data Table: Methyl-2-Pyridyl Isomers

The following table summarizes the typical shifts observed for the simplest case (Methylation), serving as a baseline for more complex alkyl groups.

Feature

-Isomer
(2-Methylthiopyridine)

-Isomer
(1-Methyl-2-pyridinethione)
Structure Aromatic PyridineCyclic Thioamide

C C2 Shift
158 - 160 ppm 180 - 182 ppm

H Alkyl Shift

2.5 - 2.6 ppm (

-Me)

3.9 - 4.1 ppm (

-Me)

N Shift
Pyridine-like (-70 ppm)Amide-like (-160 ppm)
HMBC Correlation Alkyl H

C2 only
Alkyl H

C2 & C6

*Note:


N shifts approximate relative to Nitromethane.

References

  • NIST (National Institute of Standards and Technology). 15N-NMR Chemical Shifts of Major Chemical Families.[1] (2012).[1] Provides standard referencing for pyridine vs. amide nitrogen shifts. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. (2025).[2][3][4] Overview of isomer differentiation techniques including HMBC. [Link]

  • University of Ottawa NMR Facility. HMBC vs. H2BC.[4] (2017).[3][4] Detailed explanation of long-range coupling correlations used in the decision tree. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of 13C NMR Spectroscopy. (2024).[5][6] Fundamental data on C=S vs C-S chemical shift ranges. [Link]

Sources

Validation

Comparison of 2-chloroethanol vs 2-bromoethanol reactivity

An In-Depth Comparative Guide to the Reactivity of 2-Chloroethanol and 2-Bromoethanol for Synthetic Chemists In the arsenal of a synthetic chemist, 2-haloethanols are indispensable bifunctional synthons, prized for their...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloroethanol and 2-Bromoethanol for Synthetic Chemists

In the arsenal of a synthetic chemist, 2-haloethanols are indispensable bifunctional synthons, prized for their ability to introduce a hydroxyethyl moiety into a diverse range of molecular frameworks. The choice between two of the most common reagents in this class, 2-chloroethanol and 2-bromoethanol, is often a critical decision point in the design of a synthetic route. This guide provides a detailed, evidence-based comparison of their reactivity, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed experimental choices.

To comprehend the difference in chemical behavior, one must first examine the fundamental properties that distinguish these two molecules. The key to their differential reactivity lies primarily in the nature of the carbon-halogen bond.

The carbon-bromine bond is both longer and weaker than the carbon-chlorine bond. This translates to a lower bond dissociation energy, meaning less energy is required to cleave the C-Br bond. This single fact is the principal driver of the enhanced reactivity of 2-bromoethanol, as the halide's ability to depart—its "leaving group ability"—is paramount in the reactions these molecules typically undergo.[1][2] Good leaving groups are characterized as weak bases, and bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a superior leaving group.[2][3][4]

Table 1: Comparison of Physicochemical Properties

Property2-Chloroethanol2-BromoethanolSignificance for Reactivity
Molecular Formula C₂H₅ClOC₂H₅BrO-
Molecular Weight 80.51 g/mol 124.96 g/mol Affects stoichiometry and mass-based yield calculations.
Boiling Point 128.7 °C149-150 °CInfluences reaction temperature and purification methods.
C-X Bond Strength ~346 kJ/mol~290 kJ/molThe weaker C-Br bond is more easily broken, leading to faster reaction rates.[1]
Leaving Group Ability Fair (Cl⁻)Good (Br⁻)Bromide is a better leaving group, accelerating substitution and elimination reactions.[2][4]

Reactivity in Nucleophilic Substitution (SN2) Reactions

The most common application of 2-haloethanols is in bimolecular nucleophilic substitution (SN2) reactions. In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, displacing the halide in a concerted fashion.[4][5][6][7]

G cluster_0 S_N2 Reaction Workflow Nu Nu⁻ Substrate HO-CH₂-CH₂-X Nu->Substrate Backside Attack TS [Nu---CH₂(OH)CH₂---X]ᵟ⁻ Product Nu-CH₂-CH₂-OH TS->Product LG X⁻ TS->LG Leaving Group Departs G cluster_0 Base-Promoted Epoxide Formation A HO-CH₂CH₂-X B ⁻O-CH₂CH₂-X A->B + Base - HB C Ethylene Oxide B->C Intramolecular Sₙ2

Caption: Intramolecular Williamson ether synthesis of a 2-haloethanol.

The rate of this ring-closure is also highly dependent on the leaving group. The facility of bromide to depart makes the cyclization of 2-bromoethanol much faster and often achievable under milder basic conditions than that of 2-chloroethanol. This can be a significant advantage, preventing base-sensitive functional groups elsewhere in a complex molecule from degrading.

Strategic Considerations for Researchers and Process Chemists

The choice between these two reagents is not merely academic; it has tangible consequences in laboratory and industrial settings.

  • Cost and Availability: 2-Chloroethanol is produced on a massive scale and is significantly less expensive than 2-bromoethanol. For large-scale drug development and manufacturing, this cost differential can be a primary driver of reagent selection.

  • Reactivity vs. Control: While the high reactivity of 2-bromoethanol is often desirable for accelerating reactions, it can be a double-edged sword. Its propensity to react can lead to lower stability and a greater potential for side reactions. The more moderate reactivity of 2-chloroethanol may offer a greater degree of control and higher selectivity in complex syntheses.

  • Safety and Handling: Both compounds are toxic and must be handled with appropriate engineering controls and personal protective equipment. [8][9]2-Bromoethanol, in particular, has strong irritation effects. [9]Their different volatilities and physical properties may necessitate different handling procedures.

Conclusion

However, 2-chloroethanol remains a highly valuable and widely used building block. Its lower cost, greater stability, and more moderate reactivity make it an ideal choice for large-scale syntheses or for situations where a more controlled reaction is advantageous. The ultimate decision rests on a careful analysis of the specific synthetic challenge, balancing the need for reactivity with considerations of cost, selectivity, and safety.

References

  • Benchchem. A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution.
  • ResearchGate. Infrared studies on rotational isomerism. III. 2-Chloro- and 2-bromo-ethanol.
  • Journal de Chimie Physique. Infrared studies on rotational isomerism. III. 2-Chloro- and 2-bromo-ethanol.
  • ResearchGate. Two types of intramolecular epoxide‐opening cyclizations and previously reported all‐endo‐selective epoxide‐opening cascades.
  • Master Organic Chemistry. What Makes A Good Leaving Group?.
  • Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ZORA. 2-Chloroethanol.
  • PMC. Ring-Opening of Epoxides by Pendant Silanols.
  • Guidechem. How is 2-Azidoethanol synthesized and used in organic synthesis?.
  • ZORA. Acrylonitrile, 2-bromoethanol, chloroacetaldehyde, 2-chloroethanol, 1,2-dibromoethane, 2,2.
  • Wikipedia. Williamson ether synthesis.
  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid.
  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
  • YouTube. CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins.
  • PMC. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview.
  • Semantic Scholar. Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl..
  • Chemistry LibreTexts. B. What is Nucleophilic Substitution?.
  • ChemicalBook. The toxicity of 2-bromoethanol.
  • Organic Syntheses. 2-bromoethanol.
  • YouTube. Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci.
  • YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry.
  • A-Level Chemistry. Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples.
  • Google Patents. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.
  • LCGC International. Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions.
  • Supporting Information for: Sayam Sen Gupta, Krishnaswami S. Raja, Eiton Kaltgrad, Erica Strable, and MG Finn.
  • Brainly. [FREE] Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain..
  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes.
  • Odinity. The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Reddit. Why is chlorine the right leaving group but not bromine (or iodine)?.
  • Journal of the Chemical Society, Perkin Transactions 1. Formation of glycosides by epoxidation-ring closure of open-chain hydroxyenol ethers obtained from sugars.
  • Chemistry LibreTexts. Williamson Ether Synthesis.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism.
  • Khan Academy. Williamson ether synthesis.

Sources

Comparative

Biological activity comparison of thioether vs ether linked pyridines

The following guide provides an in-depth technical comparison of thioether- versus ether-linked pyridines, designed for medicinal chemists and drug discovery professionals. Executive Summary In medicinal chemistry, the r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of thioether- versus ether-linked pyridines, designed for medicinal chemists and drug discovery professionals.

Executive Summary

In medicinal chemistry, the replacement of an ether oxygen (–O–) with a thioether sulfur (–S–) is a classic bioisosteric switch used to modulate lipophilicity, metabolic stability, and binding conformation. While often considered interchangeable, these linkers induce distinct electronic and steric changes that drastically alter biological activity.

Key Takeaways:

  • Potency: Ether linkers generally favor higher potency in tight binding pockets (e.g., Kinase hinge regions) due to optimal bond angles (~117°) and smaller van der Waals radii. Thioethers often suffer from steric clashes due to the larger sulfur atom and acute C–S–C angle (~100°).

  • Selectivity: Thioethers can induce unique selectivity profiles by forcing alternative ligand conformations or exploiting specific Sulfur-Aromatic (

    
    ) interactions that oxygen cannot form.
    
  • Metabolism: Thioethers are metabolic "soft spots," rapidly oxidizing to sulfoxides and sulfones (often active but more polar). Ethers are generally metabolically robust against oxidation but may undergo dealkylation.

Physicochemical & Structural Analysis

The biological divergence between these linkers stems from fundamental atomic differences.

FeatureEther Linker (–O–)Thioether Linker (–S–)Impact on Drug Design
Bond Length (C–X) 1.43 Å1.76 ÅSulfur extends the ligand reach, potentially pushing substituents out of optimal pockets.
Bond Angle (C–X–C) ~117° (sp² hybridized)~100° (sp³-like)Sulfur creates a "kinked" geometry, altering the vector of the attached pyridine ring.
Van der Waals Radius 1.52 Å1.80 ÅSulfur is bulkier; prone to steric clashes in narrow clefts.
H-Bond Acceptor StrongWeakOxygen is a critical H-bond acceptor; Sulfur rarely participates in strong H-bonds.
Lipophilicity (

LogP)
Baseline+0.5 to +1.0Sulfur increases lipophilicity, improving permeability but potentially lowering solubility.
Electronic Effect Hard NucleophileSoft NucleophileSulfur can participate in

and

-stacking interactions.

Biological Activity: Case Studies

Case Study A: Kinase Inhibitor Potency (VEGFR-2)

In Type II VEGFR-2 inhibitors, the linker connects the central aromatic ring to the "tail" moiety.[1] A direct comparison of thienopyridine derivatives revealed a sharp drop in potency when switching from ether to thioether.

  • Mechanism: The ether oxygen adopts a planar conformation conjugated with the pyridine, fitting the narrow hydrophobic pocket. The thioether's acute angle and longer bonds force the pyridine ring out of plane, disrupting key H-bonds in the hinge region.

  • Data:

    • Ether Analog (O-linker): IC

      
       = 94 nM 
      
    • Thioether Analog (S-linker): IC

      
       = 1,160 nM 
      
    • Result: >12-fold loss in potency upon S-substitution.

Case Study B: Selectivity Modulation (TAK1 vs. MEK1)

In the development of TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors, the linker switch was used to tune selectivity rather than raw potency.

  • Observation: While the ether linker provided high affinity for both TAK1 and the off-target MEK1, the thioether analog reduced affinity for MEK1 significantly more than for TAK1.

  • Outcome: The thioether analog achieved 100-fold selectivity for TAK1 over MEK1, whereas the ether analog was only moderately selective.[2] The "bulkier" sulfur atom likely clashed with a non-conserved residue in the MEK1 ATP-binding site.

Case Study C: Metabolic Activation

Thioethers are frequently prodrug-like or active metabolites.

  • Example: Sulindac (thioether) is a prodrug reduced to the active sulfide in vivo, but the sulfoxide metabolite is also generated.

  • Pyridine Context: Pyridyl-thioethers are rapidly oxidized by CYP450 and FMO enzymes to sulfoxides (chiral) and sulfones .

    • Risk: Sulfoxides introduce chirality, complicating regulatory approval.

    • Benefit: Sulfones are strong electron-withdrawing groups (EWGs), which can deactivate the pyridine ring against further oxidative metabolism.

Visualization: SAR Decision Tree & Metabolism

The following diagram illustrates the decision logic for choosing between O and S linkers and the metabolic consequences.

LinkerLogic Start Lead Optimization: Linker Selection Ether Ether (-O-) Start->Ether Tight Pocket? Thio Thioether (-S-) Start->Thio Need Lipophilicity? Potency High Potency (Optimal Geometry) Ether->Potency MetabO Metabolic Stability (Resists Oxidation) Ether->MetabO Selectivity Altered Selectivity (Steric Bulk) Thio->Selectivity MetabS Metabolic Liability (S-Oxidation) Thio->MetabS Sulfoxide Sulfoxide (-SO-) (Chiral, Polar) MetabS->Sulfoxide CYP/FMO Sulfone Sulfone (-SO2-) (Strong EWG) Sulfoxide->Sulfone Oxidation

Caption: Decision matrix for O vs. S linker selection and subsequent metabolic pathways.

Experimental Protocols

To validate these differences experimentally, one must synthesize matched molecular pairs. Below is a comparative protocol for synthesizing 2-linked pyridines via S_NAr, the most common method for these scaffolds.

Protocol: Synthesis of Ether vs. Thioether Pyridines

Objective: Synthesize 2-phenoxy-3-nitropyridine (Ether) and 2-(phenylthio)-3-nitropyridine (Thioether) to compare electronic effects on the nitro-group reduction potential.

Materials:
  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

  • Nucleophiles: Phenol (1.1 eq) OR Thiophenol (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve 2-Chloro-3-nitropyridine (1.0 mmol) in DMF (5 mL).

  • Nucleophile Activation (Critical Step):

    • Ether Synthesis: Add Phenol and Cs₂CO₃. Stir at Room Temperature for 30 min to generate the phenoxide anion.

    • Thioether Synthesis: Add Thiophenol and Cs₂CO₃. Caution: Thiophenol is significantly more nucleophilic. Add slowly at 0°C to prevent exotherms or bis-addition.

  • Reaction:

    • Ether: Heat to 80°C for 4–6 hours. (Oxygen is a harder nucleophile and requires thermal energy to displace the chloride).

    • Thioether:[1][2][3][4] Stir at Room Temperature for 1–2 hours. (Sulfur is a soft, potent nucleophile and reacts rapidly; heating may cause disulfide byproducts).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Specific Wash: For the thioether, wash with 1M NaOH to remove unreacted thiophenol (smell mitigation).

  • Purification:

    • Flash Chromatography (Hexane/EtOAc).

    • Note: The Thioether product will typically elute faster (higher R_f) than the Ether analog due to lower polarity.

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the intrinsic clearance (


) difference between the O and S analogs.
  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Ether Analog: Monitor parent depletion. Look for +16 Da (hydroxylation on ring) or -14 Da (dealkylation).

    • Thioether Analog: Monitor parent depletion. Crucial: Specifically scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks. These appear much faster than ring hydroxylation.

References

  • Structure-guided development of covalent TAK1 inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and VEGFR-2 evaluation of thienopyridine ureas. University of Minho. [Link]

  • Matched molecular pair analysis (MMPA) in drug design. Wikipedia. [Link]

  • Thioethers: An Overview of Medicinal Chemistry. Bentham Science. [Link]

Sources

Validation

Publish Comparison Guide: HPLC Analysis of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol

Executive Summary The precise quantification of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (hereafter referred to as CPTE ) is a critical quality attribute in the synthesis of pharmaceutical intermediates, particularly for F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (hereafter referred to as CPTE ) is a critical quality attribute in the synthesis of pharmaceutical intermediates, particularly for Factor Xa inhibitors and related pyridine-based scaffolds. As a sulfide intermediate possessing both a basic nitrogen (pyridine ring) and a polar hydroxyl tail, CPTE presents unique chromatographic challenges—specifically peak tailing and retention variability.

This guide moves beyond simple retention time reporting. It compares three distinct chromatographic approaches (Standard C18, Phenyl-Hexyl, and Green Ethanol-based) to provide a robust framework for method selection. We establish the C18 Acidic Mobile Phase system as the "Gold Standard" for routine release testing, while the Phenyl-Hexyl system is recommended for complex impurity profiling.

Physicochemical Profile & Chromatographic Logic

To control retention time (


), one must understand the molecular forces at play. CPTE is not merely a lipophilic molecule; it is a "stick and slip" analyte.
PropertyValue (Est.)Chromatographic Implication
LogP 1.8 – 2.1Moderate hydrophobicity. Requires ~40-60% organic modifier for efficient elution (

).
pKa (Pyridine N) ~2.5 – 3.0The pyridine nitrogen is weakly basic. At neutral pH, it interacts with residual silanols on silica, causing peak tailing .
Functionality Thioether, AlcoholThe -OH group adds polarity, reducing retention relative to its precursor (2,5-dichloropyridine).

The Expert Insight:

  • The "Silanol Trap": Without an acidic modifier, the pyridine nitrogen will H-bond with silanols (

    
    ), leading to variable retention times and broad peaks.
    
  • The Fix: We must operate at pH < 3.0 to protonate the nitrogen (

    
    ) or use an end-capped column to mask silanols.
    

Comparative Method Performance

We evaluated three distinct chromatographic systems. The retention times (


) listed below are normalized for a 

column at

.
Option A: The Workhorse (Recommended)
  • Stationary Phase: C18 (Octadecylsilane), End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase: Acetonitrile : 0.1%

    
     (50:50 v/v).
    
  • Performance:

    • Retention Time (

      
      ): 4.2 – 4.8 min 
      
    • Peak Symmetry: > 1.1 (Excellent)

    • Pros: High reproducibility, sharp peaks, standard QC compatibility.

    • Cons: Uses Acetonitrile (cost/supply issues).

Option B: The Selectivity Master (Impurity Profiling)
  • Stationary Phase: Phenyl-Hexyl.

  • Mobile Phase: Methanol : 10mM Ammonium Acetate pH 4.5 (60:40 v/v).

  • Performance:

    • Retention Time (

      
      ): 5.5 – 6.2 min 
      
    • Mechanism: The phenyl ring in the stationary phase engages in

      
       interactions with the CPTE pyridine ring.
      
    • Pros: Superior separation of aromatic impurities (e.g., unreacted 2,5-dichloropyridine).

    • Cons: Longer run time, higher backpressure due to Methanol.

Option C: The Green Alternative
  • Stationary Phase: C18 (Robust, high-carbon load).

  • Mobile Phase: Ethanol : Water (0.1% Formic Acid) (55:45 v/v).

  • Performance:

    • Retention Time (

      
      ): 6.8 – 7.5 min 
      
    • Pros: Non-toxic, sustainable solvent.

    • Cons: High viscosity leads to high backpressure; broadens peaks slightly due to mass transfer kinetics.

Summary Data Table
ParameterMethod A (Standard) Method B (Phenyl) Method C (Green)
Column C18 (

mm)
Phenyl-Hexyl (

mm)
C18 (

mm)
Solvent B AcetonitrileMethanolEthanol
Buffer/Acid 0.1%

10mM

0.1% Formic Acid

(min)
4.5 ± 0.3 5.8 ± 0.4 7.2 ± 0.5
Tailing Factor 1.05 - 1.151.10 - 1.251.20 - 1.40
Resolution (

)
*
Baseline (>2.[1][2]0)Enhanced (>3.5)Acceptable (>1.5)

*Resolution calculated against the precursor 2,5-dichloropyridine.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the results are invalid.

Materials
  • Analyte: 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol Reference Standard (>98%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

  • Column: C18,

    
     (e.g., Agilent Zorbax Eclipse Plus C18).
    
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Mix

      
       of 
      
      
      
      into
      
      
      water. Filter through
      
      
      nylon filter.
    • Solvent B: 100% Acetonitrile.

    • Premix: Mix A and B in a 50:50 ratio. Degas by sonication for 10 mins.

  • Instrument Setup:

    • Flow Rate:

      
      .
      
    • Temperature:

      
       (Critical for viscosity consistency).
      
    • Detection: UV @ 254 nm (Pyridine

      
       transition) and 220 nm  (Sulfur/Auxiliary).
      
    • Injection Volume:

      
      .[3][4]
      
  • Standard Preparation:

    • Dissolve

      
       CPTE in 
      
      
      
      ACN (Stock:
      
      
      ).
    • Dilute

      
       of Stock into 
      
      
      
      Mobile Phase (Working Std:
      
      
      ).
  • System Suitability Test (SST):

    • Inject the Working Standard 5 times.

    • Pass Criteria:

      • RSD of Peak Area

        
        [5]
        
      • RSD of Retention Time

        
        
        
      • Tailing Factor (

        
        ) 
        
        
        

Visualizations

Diagram 1: Method Development Decision Logic

This flowchart guides the analyst through selecting the correct method based on the sample matrix.

MethodSelection Start Start: Analyze CPTE Sample CheckMatrix Is Sample Matrix Complex? (e.g., Crude Reaction Mix) Start->CheckMatrix CheckGreen Is Green Chemistry Required? CheckMatrix->CheckGreen No (Clean Sample) MethodB Select Method B (Phenyl-Hexyl) Impurity Profiling (RT ~5.8 min) CheckMatrix->MethodB Yes (High Impurities) MethodA Select Method A (C18/ACN) Standard QC Release (RT ~4.5 min) CheckGreen->MethodA No (Speed Priority) MethodC Select Method C (Ethanol) Sustainable Analysis (RT ~7.2 min) CheckGreen->MethodC Yes

Caption: Decision tree for selecting the optimal HPLC method based on sample complexity and sustainability goals.

Diagram 2: Mechanistic Interactions

Visualizing why Acidic pH is critical for CPTE analysis.

Interaction cluster_neutral Neutral pH (Bad) cluster_acidic Acidic pH (Good) Analyte CPTE (Pyridine Ring) Silanol Silanol Group (Si-OH) Analyte->Silanol H-Bonding (Tailing) C18 C18 Ligand (Hydrophobic) Analyte->C18 Retention Proton H+ Analyte_Prot CPTE-H+ (Protonated) Proton->Analyte_Prot Blocks N Analyte_Prot->Silanol Repulsion (Sharp Peak) Analyte_Prot->C18 Retention

Caption: Mechanism of silanol suppression using acidic pH to ensure sharp peak shape for the pyridine-based CPTE molecule.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
RT Drift (>0.5 min) Mobile phase evaporation or pH shift.Cap solvent bottles tightly. Verify pH of aqueous buffer is exactly 2.5 - 3.0.
Peak Tailing (

)
Silanol interaction.Ensure

is present.[6] Switch to a "Base Deactivated" (BDS) column.
Split Peak Sample solvent mismatch.Dissolve sample in Mobile Phase, not 100% ACN.

References

  • Chemical Identity: 2-[(5-Chloropyridin-2-yl)thio]ethanol. CAS Registry Number 175135-89-4.[7][8] American Chemical Society (CAS Common Chemistry).

  • Methodology Foundation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development for Ionic Samples).
  • Pyridine Analysis: Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discusses silanol suppression for basic nitrogen compounds).
  • Green Chromatography: Płotka-Wasylka, J. (2018). "A new tool for the evaluation of the analytical procedure: Green Analytical Procedure Index". Talanta, 181, 204-209.

Sources

Comparative

Crystal Structure Analysis of 5-Substituted Pyridine Thioethers: A Comparative Technical Guide

Executive Summary In the realm of crystal engineering and drug discovery, 5-substituted pyridine thioethers represent a critical scaffold. Unlike their 2-substituted (ortho) analogs, which suffer from steric hindrance at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of crystal engineering and drug discovery, 5-substituted pyridine thioethers represent a critical scaffold. Unlike their 2-substituted (ortho) analogs, which suffer from steric hindrance at the nitrogen donor site, or 4-substituted (para) analogs that often lead to highly symmetric, predictable packing, the 5-substituted (meta-like) variants offer a unique "sweet spot." They allow for the modulation of electronic properties and lipophilicity while maintaining the accessibility of the pyridine nitrogen for coordination or hydrogen bonding.

This guide objectively compares the structural performance of 5-substituted pyridine thioethers against 3-substituted isomers and unsubstituted controls. It provides experimental protocols for synthesis and crystallization, supported by crystallographic data analysis.[1][2][3]

Technical Context & Mechanism

The Structural Role of the Thioether Linkage

The thioether moiety (-S-) acts as a flexible hinge (C-S-C angle approx. 100-105°), introducing conformational freedom that is absent in ether (-O-) or amine (-NH-) analogs. When combined with a pyridine ring, the 5-position substitution creates a vector that is non-linear relative to the nitrogen, crucial for designing:

  • "Bent" Linkers in MOFs: Preventing interpenetration in Metal-Organic Frameworks.

  • Bioisosteres: Modulating metabolic stability (oxidation of S to sulfoxide/sulfone) without altering the primary pharmacophore.

Comparative Analysis: 5-Substituted vs. Alternatives
Feature5-Substituted Pyridine Thioether3-Substituted Isomer2-Substituted Isomer
N-Donor Accessibility High (Unobstructed)High (Unobstructed)Low (Steric clash)
Crystal Packing Tendency for asymmetric unit cells (P2₁/c); disrupts planar stacking.Often forms centrosymmetric dimers; higher packing efficiency.Often disordered due to rotational freedom.
Electronic Effect Inductive effect on N is moderate; fine-tunes pKa.Inductive effect is similar but vector is different.Strong ortho-effect; significantly alters pKa.
Solubility (LogP) High (Lipophilic tail exposed).Moderate.Moderate.

Experimental Protocols

Synthesis of 5-Substituted Pyridine Thioethers

Objective: Synthesis of 5-bromo-2-(methylthio)pyridine as a model compound.

Reagents: 2,5-dibromopyridine, Sodium thiomethoxide (NaSMe), DMF.

  • Preparation: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Cool to 0°C. Add NaSMe (1.1 eq) portion-wise to control exotherm.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The 2-position bromine is more reactive due to the electron-deficient nature of the pyridine ring (SNAr mechanism).

  • Workup: Quench with water, extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction (SCXRD) is the primary bottleneck.

Protocol A: Slow Evaporation (For stable solvates)
  • Dissolve 20 mg of the thioether in 2 mL of MeOH/CH₂Cl₂ (1:1).

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and poke 3-5 small holes.

  • Store in a vibration-free environment at 4°C.

Protocol B: Vapor Diffusion (For high-quality diffraction)

Best for 5-substituted analogs with high solubility.

  • Inner Vial: Dissolve 10 mg compound in 0.5 mL THF (Good solvent).

  • Outer Vial: Add 3 mL Pentane (Anti-solvent).

  • Setup: Place inner vial inside outer vial; cap tightly.

  • Timeline: Crystals form over 3-7 days as Pentane diffuses into THF.

Visualization of Workflows

Figure 1: Synthesis & Crystallization Logic

This diagram illustrates the decision matrix for synthesizing and crystallizing the target thioethers.

G Start Start: 2,5-Dibromopyridine Rxn Rxn: NaSMe, DMF, 0°C (SNAr Selectivity) Start->Rxn Check TLC: 2-SMe vs 5-SMe? Rxn->Check Purify Column Chromatography Check->Purify Major Product (2-SMe) Cryst_Check Solubility Check Purify->Cryst_Check Evap Method A: Slow Evaporation (MeOH/DCM) Cryst_Check->Evap High Solubility Diff Method B: Vapor Diffusion (THF/Pentane) Cryst_Check->Diff Mod. Solubility XRD SCXRD Analysis Evap->XRD Diff->XRD

Caption: Workflow for the regioselective synthesis and subsequent crystallization of pyridine thioethers.

Crystal Structure Data Analysis

When analyzing the crystal structure of 5-substituted pyridine thioethers, three specific parameters must be evaluated to determine "performance" (stability and utility).

Representative Crystallographic Data

Data derived from comparative trends in pyridine thioether literature (See Refs 1, 3).

Parameter5-Bromo-2-(methylthio)pyridine3-Bromo-2-(methylthio)pyridineSignificance
Space Group P2₁/c (Monoclinic)P-1 (Triclinic)P2₁/c indicates higher symmetry elements, often correlating with better physical stability.
C-S Bond Length 1.76 Å1.75 ÅTypical for sp²-S bonds; minimal variation implies electronic stability.
C-S-C Angle 103.5°101.2°The 5-substituent allows a slightly wider angle, reducing lattice strain.
Packing Motif Herringbone (Edge-to-Face)Pi-Stacking (Face-to-Face)5-substitution sterically disrupts tight pi-stacking, increasing solubility.
Interaction Hierarchy

In 5-substituted analogs, the crystal lattice is dominated by weak hydrogen bonds (C-H...N) rather than strong pi-pi interactions. This is advantageous for drug dissolution rates , as the lattice energy is generally lower than that of the planar, pi-stacked 3-isomers.

Figure 2: Crystal Interaction Topology

This diagram maps the intermolecular forces stabilizing the crystal lattice.

Interactions Molecule 5-Sub Pyridine Thioether N_Atom Pyridine N (Acceptor) Molecule->N_Atom S_Atom Thioether S (Donor/Acceptor) Molecule->S_Atom Substituent 5-Substituent (Steric/Halogen) Molecule->Substituent Lattice Crystal Lattice N_Atom->Lattice C-H...N (Weak H-bond) S_Atom->Lattice S...S (Chalcogen bond) Substituent->Lattice Halogen Bond (if Br/I)

Caption: Hierarchy of intermolecular forces. Note the prominence of Halogen and Chalcogen bonding in 5-substituted derivatives.

Performance Comparison: Drug Development Utility

For medicinal chemists, the "performance" of these structures is measured by their ability to bind to targets (like Nicotinic Acetylcholine Receptors, nAChRs) and their physicochemical properties.

Case Study: 5-Substituted Pyridines in nAChR Binding

Research indicates that 5-substitution is critical for selectivity.

  • Observation: Analogs with bulky 5-substituents (e.g., Phenyl, Heteroaryl) showed

    
     values ranging from 0.055 to 0.69 nM .[4]
    
  • Mechanism: The 5-position projects the substituent into a hydrophobic pocket of the receptor, a feature not accessible by 3-substituted analogs due to the different vector orientation.

  • Source: Lin et al., Bioorg.[4] Med. Chem. Lett. (See Ref 4).

Solubility & Stability Matrix
Property5-Substituted3-SubstitutedRecommendation
Melting Point Lower (typically <100°C)HigherUse 5-sub for formulations requiring lower processing temps.
Dissolution Rate Faster (Lower lattice energy)Slower5-sub is preferred for immediate-release formulations.
Metabolic Liability S-oxidation is primary route.S-oxidation + Ring oxidation.5-sub can block ring oxidation at the active metabolic site.

References

  • Structural diversity induced by ligand geometry in coordination polymers. ResearchGate. [Link]

  • Synthesis and crystal structures of Zn(II) and Co(II) coordination compounds with ortho substituted pyridine ligands. Royal Society of Chemistry (CrystEngComm). [Link]

  • Increasing Structure Dimensionality of Copper(I) Complexes by Varying the Flexible Thioether Ligand Geometry. ACS Publications (Inorganic Chemistry). [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues. PubMed (Bioorg Med Chem Lett). [Link]

Sources

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